Magnesium phosphate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
trimagnesium;diphosphate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Mg.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESIJKDWGUWFEP-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Mg3O9P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421969 | |
| Record name | Magnesium phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53408-95-0 | |
| Record name | Magnesium phosphate hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10421969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthesis Methodologies for Magnesium Phosphate Hydrate Systems
Controlled Precipitation Techniques
Controlled precipitation is a foundational technique for synthesizing magnesium phosphate (B84403) hydrates, where careful management of reaction conditions dictates the final product's characteristics. This method involves the reaction of soluble magnesium and phosphate precursors in a solvent, typically water.
The synthesis of magnesium phosphate hydrates in aqueous solutions is a common and versatile approach. sci-hub.ru This method typically involves the reaction between a soluble magnesium salt and a phosphate source. atamanchemicals.com For instance, magnesium phosphate can be commercially prepared by reacting a solution of magnesium sulfate (B86663) with disodium (B8443419) phosphate under controlled conditions. atamanchemicals.com Other common precursors include magnesium chloride, magnesium nitrate (B79036), magnesium hydroxide, and phosphoric acid. atamanchemicals.comresearchgate.net
The process is fundamentally a precipitation reaction, where the mixing of precursor solutions leads to the formation of a solid magnesium phosphate hydrate (B1144303). atamanchemicals.com For example, reacting trisodium (B8492382) phosphate with magnesium chloride results in the precipitation of magnesium phosphate. atamanchemicals.com The specific hydrate formed, such as dimagnesium phosphate trihydrate (newberyite), can be prepared by reacting an aqueous solution of a magnesium salt with a diacidic base. atamanchemicals.com Amorphous magnesium phosphate can also be synthesized via aqueous precipitation using precursors like magnesium chloride and trisodium phosphate. rsc.org The nature of the solvent and the presence of other ions can also influence the reaction, making aqueous chemistry a flexible platform for producing various hydrated forms of magnesium phosphate. sci-hub.ruatamanchemicals.com
The stoichiometry and concentration of precursors are critical parameters that significantly influence the composition and phase of the resulting magnesium phosphate hydrate. researchgate.net The molar ratio of magnesium to phosphate (Mg/P) is a key factor in determining the final product. researchgate.netfrontiersin.org
Different Mg/P ratios can lead to the formation of various magnesium phosphate compounds. For example, studies on magnesium phosphate cements show that varying the Mg/P ratio affects the morphology of the resulting crystals; a ratio of 1 can produce needle-like crystals, while a ratio of 5 results in a prismatic shape. frontiersin.org In precipitation reactions, the stoichiometry of reactants is a determining factor in whether the end product is, for instance, MgHPO₄·3H₂O or Mg₃(PO₄)₂·22H₂O. researchgate.net Research has shown that a combination of magnesium ammonium (B1175870) phosphate and calcium phosphate is formed when the Mg²⁺ to PO₄³⁻ molar ratio is below 1.05:1, while a ratio of 1.4:1 is needed for higher purity precipitation. researchgate.net
Table 1: Effect of Precursor Stoichiometry and Type on this compound Formation
| Magnesium Precursor | Phosphate Precursor | Mg/P Molar Ratio | Resulting Phase/Product | Reference |
|---|---|---|---|---|
| Magnesium Oxide (MgO) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 1 | Needle-like K-struvite (MgKPO₄·6H₂O) crystals | frontiersin.org |
| Magnesium Oxide (MgO) | Potassium Dihydrogen Phosphate (KH₂PO₄) | 5 | Prismatic K-struvite (MgKPO₄·6H₂O) crystals | frontiersin.org |
| Magnesium Hydroxide (Mg(OH)₂) | Phosphoric Acid (H₃PO₄) | 1.5 | Mg₃(PO₄)₂·22H₂O | researchgate.net |
| Magnesium Chloride (MgCl₂) | Sodium Dihydrogen Phosphate (NaH₂PO₄) | Not Specified | MgHPO₄·3H₂O (Newberyite) | researchgate.net |
Both pH and temperature are crucial regulatory factors in the precipitation of magnesium phosphate hydrates, heavily influencing the phase, crystallinity, and morphology of the product. sci-hub.ru
The pH of the reaction solution dictates which phosphate species are present and their stability, thereby controlling the type of hydrate that precipitates. researchgate.netresearchgate.net For example, in the synthesis of magnesium phosphate from urine, a pH of 10.5 was found to be a favorable condition for the recovery of Mg₃(PO₄)₂·xH₂O. researchgate.net Different magnesium phosphate phases precipitate at different pH ranges; newberyite (MgHPO₄·3H₂O) tends to form at a pH lower than 6.0, while other forms like trimagnesium phosphate may precipitate at higher pH values. adelaide.edu.au The synthesis of magnesium phosphate nanosheets via a microwave-assisted method can be conducted at pH values ranging from 7 to 10, with the morphology remaining relatively stable within this range. sci-hub.ru The adjustment of pH is also a key step in precipitating specific compounds like struvite (magnesium ammonium phosphate hexahydrate), with optimal ranges identified between pH 7.5 and 11. researchgate.netnih.gov
Temperature also has a significant effect on the synthesis. In microwave-assisted hydrothermal synthesis, increasing the temperature from 120°C to 150°C can alter the morphology of this compound nanosheets, making them longer and narrower. sci-hub.ru Conventional heating of hydrated magnesium phosphates demonstrates clear phase transitions at specific temperatures; for instance, magnesium phosphate 22-hydrate and 8-hydrate can be converted to pentahydrate by heating above 100°C under hydrothermal conditions. jst.go.jp Further heating above 240°C leads to the formation of the anhydrous form. jst.go.jp The reaction temperature for producing magnesium hydrogen-phosphate-trihydrate can be varied between 20°C and 80°C to control the grain size of the final product. google.com
Table 2: Influence of pH and Temperature on this compound Precipitation
| pH | Temperature (°C) | Synthesis Method | Resulting Phase / Morphology | Reference |
|---|---|---|---|---|
| 7-10 | 120 | Microwave-Assisted Hydrothermal | This compound (Mg₃(PO₄)₂·5H₂O) nanosheets | sci-hub.ru |
| 10 | 150 | Microwave-Assisted Hydrothermal | Longer and narrower nanosheets of Mg₃(PO₄)₂·5H₂O | sci-hub.ru |
| 10.5 | Not Specified | Precipitation from urine | This compound (Mg₃(PO₄)₂·xH₂O) | researchgate.net |
| 2.5 - 6.5 | 20 - 80 | Aqueous Precipitation | Magnesium hydrogen-phosphate-trihydrate (MgHPO₄·3H₂O) with controlled grain size | google.com |
| Not Specified | >100 | Hydrothermal Heating | Magnesium phosphate pentahydrate (from 22-hydrate or 8-hydrate) | jst.go.jp |
Hydrothermal and Solvothermal Synthesis of Magnesium Phosphate Hydrates
Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from substances that are poorly soluble at ambient temperatures and pressures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed, heated vessel, known as an autoclave.
This approach has been successfully used to synthesize various magnesium phosphate hydrates. For example, the first organically templated layered magnesium phosphate was created under hydrothermal conditions. acs.org These conditions facilitate the formation of crystalline structures that might not be accessible through simple precipitation. Mild hydrothermal conditions (165–180°C) have been shown to easily form magnesium pyrophosphate from magnesium salts and orthophosphate. researchgate.netresearchgate.net The elevated temperature and pressure inside the autoclave enhance the solubility of precursors and accelerate reaction kinetics, leading to well-defined crystalline phases. jst.go.jpacs.org The use of organic templates in these syntheses can also direct the formation of specific, complex structures. acs.org
Microwave-assisted hydrothermal synthesis is a rapid and efficient variation of the conventional hydrothermal method. rsc.org This technique utilizes microwave irradiation to heat the reaction mixture in the autoclave, leading to significantly shorter reaction times compared to conventional heating. sci-hub.runih.gov This method has been effectively employed for the facile, surfactant-free, and rapid synthesis of this compound nanosheets (MPHSs). sci-hub.rursc.orgresearchgate.net
The process typically involves mixing aqueous solutions of a magnesium salt (e.g., MgCl₂·6H₂O) and a phosphate source (e.g., NaH₂PO₄·2H₂O), adjusting the pH, and then heating the suspension in a microwave oven. nih.gov Crystalline this compound (Mg₃(PO₄)₂·5H₂O) nanosheets can be formed in as little as 10 minutes. sci-hub.ru In contrast, control samples prepared at room temperature without microwave heating often result in amorphous magnesium phosphate. sci-hub.ru
The morphology of the resulting nanostructures can be precisely controlled by adjusting reaction parameters. scientific.net For instance, microwave heating a highly concentrated magnesium phosphate solution at a rapid rate can produce uniform spherical particles of magnesium phosphate octahydrate, a morphology not achievable with conventional heating. scientific.net The temperature within the microwave reactor also influences the final product; increasing the temperature can change the dimensions of the nanosheets. sci-hub.ru This rapid and controllable pathway is promising for producing tailored this compound nanostructures for various applications. rsc.orgresearchgate.net
Table 3: Parameters in Microwave-Assisted Synthesis of Magnesium Phosphate Hydrates
| Precursors | pH | Temperature (°C) | Time (min) | Resulting Nanostructure | Reference |
|---|---|---|---|---|---|
| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 7 | 120 | 10 | This compound nanosheets | sci-hub.ru |
| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 120 | 10 | This compound nanosheets | sci-hub.runih.gov |
| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 150 | 10 | Longer and narrower nanosheets | sci-hub.ru |
| MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | 10 | 180 | 10 | Nanosheets with similar morphology to 150°C | sci-hub.ru |
Solid-State Reaction Routes for this compound Ceramics and Phases
Solid-state reaction routes are primarily used to synthesize anhydrous magnesium phosphate ceramics and phases by heating precursor powders at high temperatures. rsc.org This method involves intimately mixing solid reactants and heating them to a temperature high enough for the ions to diffuse and form the desired product. It is a common technique for producing materials for ceramic and cement applications. researchgate.netnih.gov
The synthesis often starts with hydrated magnesium phosphate precursors, such as MgHPO₄·3H₂O or NH₄MgPO₄·6H₂O, or a mixture of oxides and phosphates like magnesium oxide (MgO) and potassium dihydrogen phosphate (KH₂PO₄). researchgate.netfrontiersin.org Upon calcination at high temperatures, typically ranging from 700°C to over 1100°C, these precursors decompose and react to form stable, anhydrous crystalline phases. researchgate.netrsc.orgcas.cz For example, heating MgHPO₄·3H₂O or ammonium magnesium phosphate hydrates to 850°C results in the formation of magnesium pyrophosphate (α-Mg₂P₂O₇). researchgate.net In contrast, calcining Mg₃(PO₄)₂·22H₂O under similar conditions yields anhydrous trimagnesium orthophosphate (Mg₃(PO₄)₂). researchgate.net
This method is central to the production of magnesium phosphate cements (MPCs). mdpi.com In this context, an acid-base reaction occurs between a solid phosphate salt and magnesium oxide, often with water to facilitate the reaction, which then hardens into a ceramic material. rsc.orgmdpi.com The initial reaction can form hydrated phases and amorphous precursors, which upon further reaction or heating, crystallize into the final ceramic product. researchgate.netacs.org The properties of the final ceramic, such as compressive strength and setting time, are highly dependent on the starting materials and the calcination temperature, which influences the reactivity of precursors like MgO. nih.govcas.cz
Table 4: Solid-State Synthesis of Magnesium Phosphate Phases
| Precursor(s) | Calcination/Sintering Temperature (°C) | Resulting Phase | Application/Context | Reference |
|---|---|---|---|---|
| MgHPO₄·3H₂O, NH₄MgPO₄·H₂O, NH₄MgPO₄·6H₂O | 850 | α-Mg₂P₂O₇ (pyrophosphate) | Phase conversion study | researchgate.net |
| Mg₃(PO₄)₂·22H₂O | 850 | Mg₃(PO₄)₂ (orthophosphate) | Phase conversion study | researchgate.net |
| As-synthesized amorphous MgP powder | ~700 | Crystalline Mg₃(PO₄)₂ | Bioceramics | rsc.org |
| MgHPO₄·3H₂O, Mg(OH)₂ | 1150 | Trimagnesium phosphate (TMP) | Bone cement precursor | nih.gov |
| MgO, (NH₄)H₂PO₄ | Not Reported | K-struvite (in cements) | Magnesium phosphate cement | rsc.org |
Innovative Precursor Utilization in this compound Synthesis
The quest for more sustainable and cost-effective production of this compound has led to significant research into alternative precursor materials. This section explores the use of low-grade magnesium oxide sources and novel phosphate precursors, moving away from traditional, high-purity, and often expensive raw materials.
Application of Low-Grade Magnesium Oxide Sources
Low-grade MgO is often a secondary waste product from industrial processes, such as the calcination of natural magnesite for sintered MgO production. mdpi.comresearchgate.net Its utilization not only reduces the cost of the final product but also promotes sustainability and recycling of industrial by-products. researchgate.netresearchgate.net Studies have shown that low-grade MgO, with a purity of around 58%, is suitable for preparing magnesium potassium phosphate cements (MKPCs). mdpi.comresearchgate.net The presence of minor phases like magnesite, dolomite, and quartz in low-grade MgO does not appear to negatively impact the formation of the desired K-struvite (MgKPO₄·6H₂O), the primary binding phase in these cements. mdpi.com
Research has demonstrated that the reactivity of low-grade MgO can be sufficient for the acid-base reaction with phosphate sources, leading to the formation of a durable cementitious matrix. mdpi.comresearchgate.net In some cases, the reactivity of low-grade MgO, particularly that calcined at lower temperatures (e.g., 900°F to 1800°F), can be advantageous, potentially allowing for lower mix ratios of magnesium oxide to phosphate material. google.comgoogle.com This can lead to improved properties in the resulting magnesium phosphate cement. google.com
The physical and chemical characteristics of low-grade MgO play a crucial role in the properties of the final this compound product. The particle size distribution and surface area of the MgO powder influence the reaction kinetics and the development of mechanical strength. mdpi.com For instance, one study utilized a low-grade MgO with a D50 particle size of 23.2 µm and a high surface area of 186.06 m²/g. mdpi.com
The performance of MPCs formulated with low-grade MgO is also dependent on formulation parameters such as the MgO to KH₂PO₄ (M/P) molar ratio and curing conditions. mdpi.com Research indicates that an M/P ratio of 3 can yield good compressive strengths and low total porosity, which are critical for applications like radioactive waste confinement. mdpi.comwhiterose.ac.uk
Table 1: Example Formulations of Magnesium Phosphate Cements using Low-Grade MgO
| Component | Formulation 1 google.com | Formulation 2 whiterose.ac.uk |
| Magnesium Oxide Source | Low temperature calcined MgO | Low-grade MgO (~58% purity) |
| Phosphate Source | Mono-Potassium Phosphate | KH₂PO₄ |
| MgO:Phosphate Ratio | 1:1 (by weight) | M/P molar ratios of 1, 2, 3, and 4 |
| Water/Binder Ratio | 0.29 (relative to total weight) | 0.25 (for pastes) |
| Additives | Fly ash, Boric acid | Boric acid |
| Retarder | Boric acid (4% of binder) | Boric acid/(KH₂PO₄ +MgO) mass ratio of 0.025 |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The successful application of low-grade MgO sources, including industrial by-products like tundish deskulling waste, paves the way for more economical and environmentally friendly production of this compound-based materials. researchgate.netresearchgate.netub.eduelsevier.es
Exploration of Novel Phosphate Precursors
Alongside innovations in magnesium oxide sources, research has also focused on exploring alternative phosphate precursors to the commonly used mono-potassium phosphate (KH₂PO₄) and ammonium dihydrogen phosphate (NH₄H₂PO₄). google.commdpi.com The goal is to identify lower-cost and more readily available phosphate sources that can still produce magnesium phosphate hydrates with desirable properties.
One area of exploration is the use of lower purity grades of inorganic phosphates, such as those typically utilized in the fertilizer industry. google.com These materials can offer a significant cost reduction compared to high-purity chemical-grade phosphates. google.com The high reactivity of some low-temperature calcined magnesium oxides may enable the effective use of these less-refined phosphate sources. google.com
Furthermore, a variety of other phosphorus-containing compounds are being investigated. These include:
Organic phosphate salts : These offer a different set of reaction kinetics and can be tailored for specific applications. google.com
Inorganic phosphate salts : Beyond the standard potassium and ammonium salts, aluminum phosphate and other metal phosphates are being considered. google.comwikipedia.org
Phosphonates, polyphosphates, and pyrophosphates : These compounds, including their potassium, ammonium, and aluminum analogues, provide a range of phosphate chain lengths and structures that can influence the setting time and final properties of the cement. google.com
Phosphoric acid and orthophosphates : Utilizing various molar concentrations of phosphoric acid or orthophosphates allows for direct control over the initial pH and reactivity of the system. google.com
Sodium phosphate salts : The use of sodium hydrogen phosphate salts has been explored, which can result in the formation of Na₂HPO₄·17H₂O as a reaction product. researchgate.net
The selection of a particular phosphate precursor can be used to control the reaction time with magnesium oxide, thereby tailoring the setting time of the magnesium phosphate cement for different applications. google.com For instance, the development of magnesium-calcium phosphate cements has utilized sodium dihydrogen phosphate (NaH₂PO₄) as the cement liquid, which avoids the potential release of ammonia (B1221849) associated with ammonium phosphate precursors. nih.gov
Table 2: Investigated Novel Phosphate Precursors and Their Potential Impact
| Precursor Category | Specific Examples | Potential Impact on this compound Synthesis |
| Lower Purity Inorganic Phosphates | Fertilizer-grade phosphates | Cost reduction |
| Organic Phosphate Salts | - | Altered reaction kinetics |
| Alternative Inorganic Phosphate Salts | Aluminum phosphate, Sodium hydrogen phosphate | Control of setting time, formation of different hydrate phases |
| Complex Phosphates | Phosphonates, Polyphosphates, Pyrophosphates | Modified cement properties due to varying phosphate structures |
| Acids and Orthophosphates | Phosphoric acid, Orthophosphates | Direct control over initial reactivity and pH |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The exploration of these novel phosphate precursors is a promising avenue for advancing the field of this compound synthesis, offering pathways to more versatile, economical, and environmentally conscious materials.
Comprehensive Structural and Phase Characterization of Magnesium Phosphate Hydrates
Advanced Crystallographic Investigations
Crystallography provides the foundational understanding of the three-dimensional arrangement of atoms within the crystal lattice of magnesium phosphate (B84403) hydrates. These investigations are crucial for distinguishing between the various hydrated forms and understanding their properties.
Advanced crystallographic studies, primarily using X-ray diffraction on single crystals or powders, have successfully determined the specific atomic arrangements for several key magnesium phosphate hydrate (B1144303) phases.
Mg₃(PO₄)₂·4H₂O : This tetrahydrate phase crystallizes in the orthorhombic space group Cmc21. researchgate.netresearchgate.net Its structure is composed of sheets stacked along the cas.cz crystallographic axis, which are interconnected by dimers of edge-sharing Mg₂O₆(H₂O)₄ octahedra. researchgate.netresearchgate.net Within these sheets, there are infinite chains of edge-sharing magnesium octahedra running along the acs.org direction. researchgate.netresearchgate.net
K-struvite (MgKPO₄·6H₂O) : As the potassium analogue of struvite, K-struvite also possesses an orthorhombic crystal system, belonging to the Pmn2₁ space group. wikipedia.org Its structure is isostructural with struvite, featuring a network of isolated PO₄ tetrahedra and Mg(H₂O)₆ octahedra linked by hydrogen bonds. researchgate.netiucr.org
Newberyite (MgHPO₄·3H₂O) : Found to have an orthorhombic crystal system and belong to the space group Pbca, newberyite's structure consists of a closely packed arrangement. mindat.orgresearchgate.net The magnesium atom is octahedrally coordinated by three water molecules and three oxygen atoms from different phosphate groups. mindat.orgmindat.org The phosphate group itself is distorted, likely due to the involvement of three of its oxygen atoms in coordinating with magnesium atoms. mindat.org
Cattiite (Mg₃(PO₄)₂·22H₂O) : This highly hydrated magnesium orthophosphate has a triclinic crystal system and a P1 space group. researchgate.nethandbookofmineralogy.orgwebmineral.com Its structure is based on isolated PO₄ tetrahedra and Mg(H₂O)₆ octahedra that are connected through a complex network of hydrogen bonds. researchgate.net The structure can be described as layers of these polyhedra, forming polar sheets along the (001) plane. researchgate.net
Table 1: Crystallographic Data for Select Magnesium Phosphate Hydrate Phases
| Compound Name | Chemical Formula | Crystal System | Space Group | Cell Parameters |
|---|---|---|---|---|
| Magnesium phosphate tetrahydrate | Mg₃(PO₄)₂·4H₂O | Orthorhombic | Cmc21 | a = 8.41087 Å, b = 17.3850 Å, c = 12.8034 Å researchgate.netresearchgate.net |
| K-struvite | MgKPO₄·6H₂O | Orthorhombic | Pmn2₁ | a = 6.892 Å, b = 6.166 Å, c = 11.139 Å wikipedia.orgjst.go.jp |
| Newberyite | MgHPO₄·3H₂O | Orthorhombic | Pbca | a = 10.215 Å, b = 10.681 Å, c = 10.014 Å mindat.orgresearchgate.net |
| Cattiite | Mg₃(PO₄)₂·22H₂O | Triclinic | P1 | a = 6.932 Å, b = 6.925 Å, c = 16.154 Å, α = 82.21°, β = 89.70°, γ = 119.51° researchgate.nethandbookofmineralogy.orgwebmineral.com |
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in magnesium phosphate hydrates. For instance, Mg₃(PO₄)₂·8H₂O exists as two distinct polymorphs: the naturally occurring mineral bobierrite and a synthetic variant, both of which have been characterized by single-crystal X-ray diffraction.
Phase transitions are common, particularly upon heating.
Upon heating, crystalline magnesium phosphate 22-hydrate (cattiite) or octahydrate (bobierrite) can convert to a pentahydrate form above 100°C under hydrothermal conditions. nih.gov Further heating above 240°C leads to the formation of anhydrous magnesium phosphate. nih.gov
K-struvite undergoes a notable crystalline-amorphous-crystalline transition when heated. researchgate.net Dehydration between 50 and 300°C results in a transient, disordered (amorphous) phase. researchgate.net Recrystallization to a new phase, β-MgKPO₄, occurs at approximately 350°C. researchgate.net This behavior highlights the thermal instability of the hydrated structure and its transformation into different anhydrous polymorphs at elevated temperatures. researchgate.netnih.gov
Spectroscopic and Diffraction-Based Characterization Techniques
To complement crystallographic data, various analytical techniques are employed to identify phases, probe local atomic environments, and analyze chemical bonding within magnesium phosphate hydrates.
X-ray Diffraction (XRD) is the primary technique for identifying the crystalline phases present in a magnesium phosphate sample. cas.czmdpi.com By comparing the diffraction pattern of a sample—a plot of diffraction intensity versus the diffraction angle (2θ)—to reference patterns from databases, the specific hydrate phases can be unequivocally identified. ucl.ac.uk XRD is routinely used to confirm the synthesis of a desired phase, such as K-struvite in magnesium potassium phosphate cements, and to detect the presence of unreacted starting materials or impurity phases. ucl.ac.ukresearchgate.net Quantitative phase analysis using methods like Rietveld refinement can determine the mass percentage of each crystalline phase in a mixture. researchgate.net
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H Magic Angle Spinning (MAS) NMR, provides detailed insight into the local chemical environment of phosphorus and hydrogen atoms.
³¹P MAS NMR : This technique is highly sensitive to the coordination environment of the phosphate groups. It can distinguish between crystalline and amorphous phosphate phases and identify different types of phosphate compounds within a sample. researchgate.netcore.ac.uk For example, crystalline K-struvite exhibits a distinct ³¹P chemical shift at approximately +6.2 to +6.9 ppm. researchgate.netcnr.itnih.gov Other phases, such as amorphous precursors or different magnesium phosphate species like newberyite (-6.8 ppm) or pyrophosphates, have unique chemical shifts that allow for their identification. core.ac.uknih.gov
¹H NMR : This method is used to characterize the hydrogen-containing species, namely hydroxyl (OH⁻) groups and water (H₂O) molecules. mdpi.com It can differentiate between water molecules in different environments within the crystal structure and hydroxyl protons, providing a more complete picture of the hydration state. mdpi.com
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for analyzing the chemical bonds within magnesium phosphate hydrates. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the different functional groups present in the material. For magnesium phosphate hydrates, FTIR spectra clearly show characteristic absorption bands for:
Phosphate (PO₄³⁻) groups : Stretching and bending vibrations of the P-O bonds are readily identifiable. researchgate.net
Water (H₂O) molecules : O-H stretching and H-O-H bending vibrations provide direct evidence of hydration. nih.gov The nature and bonding state of the water molecules (e.g., lattice water vs. coordinated water) can also be inferred from the spectra. nih.gov
FTIR is therefore used to confirm the presence of these key functional groups, complementing XRD data for phase identification and providing qualitative information about the chemical structure of the material. nih.gov
Microscopic and Morphological Examinations
The morphology and microstructure of magnesium phosphate hydrates are crucial for understanding their properties and performance in various applications. Electron microscopy techniques are powerful tools for these examinations.
Scanning Electron Microscopy (SEM) is extensively used to investigate the surface topography and microstructure of magnesium phosphate hydrates. SEM images reveal that the morphology of these hydrates can vary significantly depending on the synthesis conditions and the specific phase formed.
Commonly observed morphologies include:
Needle-like and rod-like crystals: These are frequently seen in magnesium potassium phosphate hexahydrate (MKP) cements. mdpi.com
Plate-like or sheet-like structures: These are characteristic of certain hydrated phases and can be influenced by the presence of additives. mdpi.comtandfonline.com
Irregular particles and clusters: Chemical precipitation methods can result in nanoparticle clusters, which can range in size from 1 to 3 µm. chalcogen.ro
For instance, in magnesium potassium phosphate cement (MKPC), SEM analysis has shown that at early ages (e.g., 1 day), the structure can be porous with loose, sheet-like and rod-like hydration products. mdpi.com As hydration progresses, the microstructure tends to become denser. mdpi.com In other preparations, SEM has revealed sphere-like precipitates with non-uniform sizes. chalcogen.ro The surface of these materials can also be modified to enhance properties like biocompatibility, and SEM is used to verify the resulting topography. google.com
Table 1: Observed Morphologies of Magnesium Phosphate Hydrates via SEM
| Magnesium Phosphate Compound | Observed Morphology | Reference |
| Magnesium Potassium Phosphate Hexahydrate (MKP) | Needle-like, Rod-like, Sheet-like | mdpi.com |
| Chemically Precipitated Magnesium Phosphate | Nanoparticle clusters (1-3 µm), Sphere-like precipitates | chalcogen.ro |
| Octacalcium Phosphate (OCP) coated Magnesium Alloy | Thin plates (3-5 µm length, 2-3 µm width, ~0.1 µm thickness) | tandfonline.com |
| Hydroxyapatite (B223615) (HAp) coated Magnesium Alloy | Thin rods (2-3 µm length, ~0.1 µm diameter) | tandfonline.com |
| Magnesium-doped Nanohydroxyapatite | Rod-like structure (~70 nm average size) | acs.org |
Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed characterization of the nanostructure of magnesium phosphate hydrates. TEM studies have been instrumental in revealing the internal structure and crystallinity of these materials at the nanoscale.
Key findings from TEM analysis include:
Nanosheet and Nanoplate Morphology: TEM has confirmed the formation of thin nanosheets or nanoplates in certain magnesium phosphate hydrogels. These nanosheets can be approximately 200 nm wide and up to 1 µm long, with a thickness of about 10 nm. google.com These nanosheets tend to agglomerate and form interconnected planes. google.com
Irregular Nanoparticles: In chemically synthesized magnesium phosphates, TEM has shown irregularly shaped nanoparticles with sizes ranging from 20 to 200 nm. chalcogen.ro
Crystallinity: Selected Area Electron Diffraction (SAED) patterns obtained during TEM analysis can confirm the polycrystalline nature of the synthesized materials. chalcogen.ro
Table 2: Nanostructural Characteristics of Magnesium Phosphate Hydrates from TEM
| Magnesium Phosphate Type | Nanostructure Details | Dimensions | Reference |
| Magnesium Phosphate Hydrogel | Nanosheets/Nanoplates | ~200 nm wide, up to 1 µm long, ~10 nm thick | google.com |
| Chemically Synthesized Magnesium Phosphate | Irregularly shaped nanoparticles | 20-200 nm | chalcogen.ro |
The morphology of magnesium phosphate hydrates is highly sensitive to the synthesis parameters. By carefully controlling these parameters, it is possible to tailor the resulting microstructure for specific applications.
Several factors have a significant influence on the final morphology:
Precursor Type and Stoichiometry: The choice of magnesium and phosphate precursors, as well as their molar ratio, plays a critical role in determining the phase and morphology of the product. researchgate.net
Temperature: Synthesis temperature affects the reaction kinetics and crystal growth, influencing the size and shape of the resulting particles. For example, varying the processing temperature can produce nanosheets of different thicknesses. researchgate.net
pH of the Reaction Medium: The pH of the solution can influence the type of this compound that precipitates and its crystal habit.
Additives and Surface Modifiers: The presence of additives, such as surfactants or polymers, can direct the crystal growth, leading to specific morphologies like nanorods or nanoplates. researchgate.net
Synthesis Method: Different synthesis techniques, such as chemical precipitation, hydrothermal synthesis, or microwave-assisted methods, can yield distinct morphologies. chalcogen.roresearchgate.netresearchgate.net For example, a microwave-assisted hydrothermal method has been used for the rapid synthesis of this compound nanosheets. nih.gov
Research has shown that rod-like, needle-like, and platelet-like morphologies can be achieved by modifying these experimental parameters. researchgate.net For instance, magnesium-doped nanohydroxyapatite has been synthesized with a rod-like structure. acs.org
Thermal Decomposition and Stability Analysis
Thermal analysis techniques are essential for characterizing the hydration state and thermal stability of magnesium phosphate hydrates.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques for studying the thermal behavior of magnesium phosphate hydrates. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and a reference material.
These analyses provide crucial information about:
Dehydration Processes: TGA curves for magnesium phosphate hydrates typically show distinct weight loss steps corresponding to the removal of physically adsorbed water and chemically bound (hydration) water. For example, the dehydration of MgHPO₄·3H₂O occurs in multiple, often overlapping, steps. mdpi.com
Decomposition Pathways: The decomposition of hydrated magnesium phosphates upon heating can lead to the formation of anhydrous phases like magnesium pyrophosphate (Mg₂P₂O₇). mdpi.comresearchgate.net TGA/DTA can elucidate the temperature ranges at which these transformations occur.
Thermal Stability: The temperature at which significant weight loss begins indicates the thermal stability of the hydrate. For instance, TGA has shown that the decomposition of some hydroxyapatite samples begins with the evaporation of physically adsorbed water, with a total weight loss of around 8.583% up to 925°C. dergipark.org.tr In the case of MgHPO₄·3H₂O, the final product, Mg₂P₂O₇, shows thermal stability above 773 K. mdpi.com
Phase Transitions: DTA can reveal endothermic and exothermic events associated with dehydration, decomposition, and crystalline phase transitions. An exothermic peak observed at around 921 K for MgHPO₄·3H₂O is attributed to a phase transition to a more crystalline form of Mg₂P₂O₇. mdpi.com
The thermal decomposition of different magnesium phosphate hydrates varies. For example, Mg₃(PO₄)₂·22H₂O is reported to dehydrate in a single step, whereas MgHPO₄·3H₂O loses its crystal water in a two-step reaction. researchgate.net
Table 3: Thermal Decomposition Data for Selected Magnesium Phosphate Hydrates
| Compound | Decomposition Temperature Range | Key Observations from TGA/DTA | Final Product | Reference |
| MgHPO₄·3H₂O | 373–823 K | Multi-step dehydration, exothermic phase transition at ~921 K. | Mg₂P₂O₇ | mdpi.com |
| Mg₃(PO₄)₂·8H₂O | - | - | Mg₃(PO₄)₂ | researchgate.net |
| Hydroxyapatite (HAP) | Room temp. to 925°C | Total weight loss of ~8.583% due to water evaporation. | - | dergipark.org.tr |
| Mg₃(PO₄)₂·22H₂O | - | Single-step dehydration. | - | researchgate.net |
Micromechanical Property Assessment of Hydrated Phases (e.g., Nanoindentation)
Nanoindentation is a key technique for probing the micromechanical properties, such as elastic modulus and hardness, of the individual phases within magnesium phosphate-based materials. This is particularly important for understanding the mechanical performance of magnesium phosphate cements.
Studies have shown that the microstructure of magnesium phosphate cement (MPC) is composed of crystalline regions of magnesium potassium phosphate hexahydrate (MKP) and amorphous hydration products. ucl.ac.ukresearchgate.netucl.ac.uk Nanoindentation allows for the characterization of these distinct phases.
Key findings from nanoindentation studies include:
MKP Crystals: The elastic modulus and hardness of crystalline MKP have been measured to be approximately 20.18 GPa and 1.15 GPa, respectively. ucl.ac.ukresearchgate.netucl.ac.uk
Amorphous Phases: Amorphous hydration products, which may consist of MgKPO₄ and Mg₃(PO₄)₂, exhibit different mechanical properties. The elastic modulus of amorphous MgKPO₄ can decrease with curing age, for example from 51.4 GPa to 29.2 GPa, approaching the value of crystalline MKP. ucl.ac.ukresearchgate.netucl.ac.uk The elastic modulus of amorphous Mg₃(PO₄)₂ has been reported to be around 160 GPa. ucl.ac.ukresearchgate.netucl.ac.uk
Unreacted Components: Unreacted magnesium oxide (MgO) particles within the cement matrix have a significantly higher elastic modulus, approximately 300 GPa. ucl.ac.ukresearchgate.net
These micromechanical properties are crucial for developing models that relate the microstructure of magnesium phosphate hydrates to their macroscopic mechanical behavior. frontiersin.org
Table 4: Micromechanical Properties of Phases in Magnesium Phosphate Cement from Nanoindentation
| Phase | Elastic Modulus (GPa) | Hardness (GPa) | Reference |
| Crystalline MKP (MgKPO₄·6H₂O) | 20.18 | 1.15 | ucl.ac.ukresearchgate.netucl.ac.uk |
| Amorphous MgKPO₄ | 29.2 - 51.4 | - | ucl.ac.ukresearchgate.netucl.ac.uk |
| Amorphous Mg₃(PO₄)₂ | ~160 | - | ucl.ac.ukresearchgate.netucl.ac.uk |
| Unreacted MgO | ~300 | - | ucl.ac.ukresearchgate.net |
| Magnesium Potassium Phosphate Hexahydrate (MKP) | 37.3 | - | frontiersin.org |
Elucidation of Formation Mechanisms and Hydration Kinetics of Magnesium Phosphate Hydrates
Fundamental Acid-Base Reaction Pathways in Magnesium Phosphate (B84403) Cementitious Systems
The hardening of magnesium phosphate cements is fundamentally an acid-base reaction that occurs at room temperature. researchgate.netresearchgate.net This reaction involves magnesium oxide (MgO), an acidic phosphate salt, and water. researchgate.net The most common systems are magnesium ammonium (B1175870) phosphate cement (MAPC), which uses ammonium dihydrogen phosphate (NH₄H₂PO₄), and magnesium potassium phosphate cement (MKPC), which employs monopotassium phosphate (KH₂PO₄). researchgate.net
The general reaction sequence can be summarized as follows:
Dissolution of Phosphate Salt : Upon mixing the powder components with water, the phosphate salt rapidly dissolves, releasing phosphate anions into the solution. nih.gov
Crystallization of Magnesium Phosphate Hydrates : The acid-base reaction between the magnesium cations and phosphate anions leads to the precipitation and crystallization of magnesium phosphate hydrates. nih.gov The primary binding phase formed in MKPC is magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O), commonly known as K-struvite. researchgate.netfrontiersin.org In MAPC, the main product is struvite (MgNH₄PO₄·6H₂O). researchgate.net
MKPC: MgO + KH₂PO₄ + 5H₂O → MgKPO₄·6H₂O researchgate.net
MAPC: MgO + NH₄H₂PO₄ + 5H₂O → MgNH₄PO₄·6H₂O researchgate.net
A significant amount of the MgO, often up to 75%, remains unreacted in the final hardened paste and acts as a filler. mdpi.com
Dissolution-Precipitation Dynamics in Magnesium Phosphate Hydrate (B1144303) Formation
The formation of the final stable hydrated phases in magnesium phosphate cements is governed by a dissolution-precipitation mechanism. This process is controlled by the chemistry of the aqueous phase, which evolves as the reaction progresses.
The key steps in this dynamic process are:
Initial Dissolution : The process begins with the rapid dissolution of the acidic phosphate component (e.g., KH₂PO₄) in water. nih.govucl.ac.uk This is followed by the slower, surface-controlled dissolution of magnesium oxide. researchgate.netrsc.org
Supersaturation and Nucleation : As the concentrations of Mg²⁺ and phosphate ions in the solution increase, the solution becomes supersaturated with respect to various magnesium phosphate hydrate phases. This leads to the nucleation of these phases. researchgate.net The unreacted MgO grains can serve as nucleation sites for the formation of the hydrated products. frontiersin.org
Precipitation and Transformation : Initially, intermediate, often amorphous or metastable, hydrated phases may precipitate. rsc.orgresearchgate.net As the pH of the system increases due to the ongoing dissolution of MgO, these intermediate phases can re-dissolve and transform into more stable crystalline products like K-struvite. frontiersin.orgnih.gov The entire process is driven by chemical potential gradients at the surface of the dissolving mineral and the establishment of a boundary layer that becomes supersaturated with respect to the precipitating phases. This interface-coupled dissolution-precipitation is a critical aspect of the hardening mechanism.
Exothermic Reaction Kinetics and Heat Evolution During Hydration
The acid-base reaction in magnesium phosphate cement is highly exothermic, leading to a rapid release of heat and a corresponding temperature rise during hydration. researchgate.netucl.ac.uk This characteristic is a key factor in the material's rapid setting and early strength development.
Isothermal calorimetry studies reveal the typical heat evolution profile of MKPC hydration, which generally consists of:
An Endothermic Valley : An initial endothermic peak is often observed, which is attributed to the heat absorption during the dissolution of the phosphate salt (e.g., potassium dihydrogen phosphate) in water. researchgate.netucl.ac.ukwhiterose.ac.uk
Exothermic Peaks : This is followed by one or more distinct exothermic peaks. researchgate.net The first major exothermic event is associated with the dissolution of magnesia and the subsequent intense hydration reaction. researchgate.netucl.ac.ukwhiterose.ac.uk A second peak, if present, corresponds to the formation and crystallization of the primary binder phase, such as K-struvite. researchgate.netwhiterose.ac.uk
For example, in one study, the peak heat release rate reached approximately 150 mW/g within about 10 minutes, indicating a very rapid and intense reaction. ucl.ac.uk The rate of heat evolution is influenced by factors such as the reactivity of the MgO, the water-to-binder ratio, and the presence of retarders. researchgate.netrsc.orgfrontiersin.org Controlling this heat evolution is important, especially in biomedical applications, to prevent thermal damage. researchgate.net
Identification and Evolution of Hydration Products
The specific hydrated phases that form during the setting of magnesium phosphate cements can vary depending on the reaction conditions.
The primary and most desirable hydration product in MKPC systems is K-struvite (MgKPO₄·6H₂O) , which is responsible for the material's strength. researchgate.net In ammonium-based systems, the analogous product is struvite (MgNH₄PO₄·6H₂O) . researchgate.net
However, several other intermediate and secondary hydrated phases can form and transform during the hydration process. These include:
Newberyite (MgHPO₄·3H₂O) : Often identified as a key intermediate product, especially at lower pH values (below 6). researchgate.netmdpi.commdpi.com Its formation is sensitive to the pH of the system, and it can later transform into more stable phases as the pH rises. researchgate.netmdpi.com The formation of newberyite can also pose a risk of cracking due to volume effects. mdpi.com
Cattiite (Mg₃(PO₄)₂·22H₂O) : This phase has been observed as a hydration product, particularly in systems with high water content or after transformation from other intermediates. mdpi.commdpi.comejp-eurad.euscholaris.ca
Phosphorrösslerite (MgHPO₄·7H₂O) : An intermediate phase that can form at pH levels above 6.3, which tends to be unstable and converts to newberyite over time. mdpi.comejp-eurad.eu
Mg₂KH(PO₄)₂·15H₂O : Another complex hydrated potassium magnesium phosphate that has been identified as a transient intermediate phase in some studies. researchgate.netmdpi.com
Bobierrite (Mg₃(PO₄)₂·8H₂O) : This phase can also be present among the hydration products. ejp-eurad.euntnu.no
The sequence of phase formation is highly dependent on the evolving pH of the system.
The molar ratios of the initial components, specifically the magnesium-to-phosphate (Mg/P) ratio and the water-to-binder (W/B) ratio, are critical parameters that control the hydration pathway and the final phase assemblage. frontiersin.orgresearchgate.net
Mg/P Molar Ratio:
An excess of magnesia (higher Mg/P ratio) is generally required to ensure strength development, as only the outer surface of the MgO particles reacts quickly. frontiersin.org
Low Mg/P ratios (e.g., <4) can favor the formation and crystallization of K-struvite. frontiersin.org However, they may also lead to expansion over time due to continued hydration within the hardened matrix. ntnu.noresearchgate.net
High Mg/P ratios (e.g., >8) can lead to a very fast reaction, which may not allow sufficient time for the formation of a dense product structure. frontiersin.org It can also result in insufficient hydration products to effectively bond the excess unreacted MgO particles, negatively impacting strength. frontiersin.org At very high Mg/P ratios, brucite (Mg(OH)₂) may form in addition to K-struvite. mdpi.commdpi.com
W/B (Water-to-Binder) Ratio:
A high W/B ratio (e.g., in dilute suspensions) can promote the formation of intermediate hydrates like Mg₂KH(PO₄)₂·15H₂O and cattiite. mdpi.com
A low W/B ratio, which is typical for practical applications, can slow down hydration at later stages and may prevent the precipitation of some intermediate hydrates. ucl.ac.ukresearchgate.net It can also lead to the formation of a significant amount of amorphous phases because there isn't enough water for complete crystallization. ucl.ac.uk
The interplay between these ratios determines the reaction kinetics, the types and amounts of hydrated phases formed, and ultimately, the microstructure and mechanical properties of the final material. frontiersin.orgucl.ac.ukresearchgate.net
Table 1: Effect of Molar Ratios on Magnesium Phosphate Cement Properties
Retardation and Acceleration Mechanisms in this compound Systems
Controlling the rapid setting reaction of magnesium phosphate cements is often necessary for practical applications. This is achieved through the use of chemical admixtures known as retarders. Accelerators are less common due to the inherently fast reaction.
Retardation Mechanisms: Retarders generally work by slowing down one or more steps of the hydration process. Common retarders include borax (B76245) and various acids.
Borax (Sodium Borate) : One of the most common retarders. Its mechanism is thought to involve the formation of a film on the surface of the MgO particles, which inhibits their dissolution. unifi.it Other theories suggest it may involve the formation of an amorphous compound containing borate (B1201080) and phosphate or the complexation of Mg²⁺ ions in the solution, which reduces supersaturation and delays the nucleation of hydrated phases. unifi.it
Citric Acid : This retarder works through a multi-faceted mechanism. It can enhance the initial dissolution of MgO but then complexes the released Mg²⁺ ions with citrate (B86180). researchgate.net This reduces the supersaturation of the solution with respect to magnesium phosphate hydrates, thus delaying their nucleation. researchgate.net Furthermore, the adsorption of citrate onto the surface of growing nuclei can hinder crystal growth. researchgate.net
Ammonium Chloride (AC) : In brucite-based magnesium phosphate cements, ammonium chloride can act as a retarder by inhibiting the dissolution rate of the phosphate component and slowing the reaction between Mg²⁺ and phosphate ions. nih.gov
Acceleration Mechanisms: While less studied, certain factors can accelerate the reaction:
Increased MgO Reactivity : Using MgO that is more reactive (e.g., light-burned instead of dead-burned) will significantly accelerate the setting time and heat evolution. frontiersin.org
Physical Effects of Fine Powders : The addition of ultrafine powders, such as ultrafine quartz or slag, can act as nucleation sites, accelerating the precipitation of hydration products. mdpi.com This is often referred to as a "filler effect" or "nucleation effect". mdpi.com
Table 2: Common Retarders and Their Proposed Mechanisms in Magnesium Phosphate Cements
Impact of Chemical Additives on Setting Time and Reaction Rate (e.g., boric acid, borax, acetic acid)
The rapid setting of magnesium phosphate cements (MPCs) often necessitates the use of chemical additives to control the reaction rate and allow for practical application. Boric acid, borax, and acetic acid are commonly studied additives that significantly influence the setting time and hydration kinetics of magnesium phosphate hydrates.
Boric Acid and Borax as Retarders:
Boric acid (H₃BO₃) and borax (Na₂B₄O₇·10H₂O) are effective retarders for MPCs, prolonging the setting time as their concentration in the mixture increases. upb.roresearchgate.netmdpi.com The retarding effect of borax is so significant that it can extend the setting time from a few minutes to several hours, depending on the dosage. researchgate.net Research has shown a linear correlation between the borax content and both the initial and final setting times, allowing for predictable control over the cement's workability. cnr.it However, it is crucial to note that excessive amounts of these retarders can negatively impact the mechanical properties of the hardened cement. mdpi.comrsc.org
The addition of borax not only delays the setting but also reduces the exothermic heat released during the hydration reaction. researchgate.netcnr.it This is beneficial in preventing thermal stress and potential cracking, especially in large volume applications.
Acetic Acid as a Retarder:
Glacial acetic acid (CH₃COOH) also functions as a retarder for MPCs. scispace.comresearchgate.netresearchgate.netrsc.org Studies have demonstrated that increasing the concentration of acetic acid can significantly prolong the setting time. For instance, the setting time of an MPC mortar was observed to increase from 14 minutes without acetic acid to 29 minutes with a 3% concentration and 48 minutes with a 9% concentration. scispace.com Similar to boric acid and borax, the retarding effect of acetic acid is concentration-dependent. researchgate.net
The following interactive data tables summarize the research findings on the impact of these chemical additives on the setting time of magnesium phosphate cements.
Table 1: Effect of Borax Concentration on Setting Time of Magnesium Phosphate Cement (Note: The specific composition of the cement, including the type of magnesium phosphate and the water-to-cement ratio, can influence the setting time. The data below is illustrative of the general trend.)
| Borax Concentration (wt% of binder) | Initial Setting Time (minutes) | Final Setting Time (minutes) | Source |
| 0 | Flash Setting | Flash Setting | upb.ro |
| 2 | 25 | 35 | cnr.it |
| 5 | 50 | 70 | cnr.it |
| 10 | 105 | 140 | cnr.it |
Table 2: Effect of Acetic Acid Concentration on Setting Time of Magnesium Phosphate Cement Mortar (Note: The data below is based on a specific MPC formulation and should be considered as an example of the retarding effect.)
| Acetic Acid Concentration (%) | Setting Time (minutes) | Source |
| 0 | 14 | scispace.com |
| 3 | 29 | scispace.comresearchgate.net |
| 6 | 34 | scispace.com |
| 9 | 48 | scispace.com |
Proposed Mechanisms of Retarder Action (e.g., surface layer formation, ion complexation)
The retarding effects of additives like boric acid and borax are primarily attributed to two main mechanisms: the formation of a protective surface layer on the magnesium oxide (MgO) particles and the complexation of ions in the aqueous phase.
Surface Layer Formation:
Ion Complexation:
In the case of borax, the retardation mechanism is also explained by the complexation of ions in the solution. researchgate.net When borax dissolves, it hydrolyzes to form borate and polyborate anions. These anions can form complexes with magnesium (Mg²⁺) and ammonium (NH₄⁺) ions present in the cement paste. researchgate.net This complexation reduces the concentration of free Mg²⁺ ions available to react with phosphate ions, thereby delaying the nucleation and growth of this compound crystals like struvite. researchgate.net
There is still some debate in the scientific community regarding the precise nature of the retarding mechanism, with some studies suggesting the formation of an amorphous mineral containing borate and orthophosphate. frontiersin.org However, the concepts of surface layer formation and ion complexation remain the most prominent explanations for the retarding effects observed with these additives.
Thermodynamic Modeling of Hydration Processes in Magnesium Phosphate Systems
Thermodynamic modeling is a powerful tool for understanding the complex hydration processes in magnesium phosphate systems. By utilizing Gibbs free energy minimization programs such as GEMS and PHREEQC, researchers can predict the stable hydrate phases that will form under specific conditions of temperature, pressure, and chemical composition. lib4ri.chmdpi.com These models rely on comprehensive thermodynamic databases that contain data for various magnesium phosphate hydrates and related species. lib4ri.chmdpi.com
The formation of different magnesium phosphate hydrates is highly dependent on factors like the pH of the system, the molar ratio of magnesium to phosphate (Mg/P), and the temperature. lib4ri.ch For instance, at early hydration stages when the pH is low, intermediate phases like newberyite (MgHPO₄·3H₂O) may form. As the reaction progresses and the pH increases, more stable phases such as struvite-K (MgKPO₄·6H₂O), cattiite (Mg₃(PO₄)₂·22H₂O), and bobierrite (Mg₃(PO₄)₂·8H₂O) are predicted to form. lib4ri.ch
Thermodynamic data, including the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f), are crucial for these models. The table below presents a compilation of thermodynamic data for several key magnesium phosphate hydrates.
Table 3: Thermodynamic Data for Selected Magnesium Phosphate Hydrates at 298.15 K (25 °C) and 1 atm
| Compound Name | Chemical Formula | ΔH°f (kJ/mol) | S° (J/mol·K) | ΔG°f (kJ/mol) | Source |
| Newberyite | MgHPO₄·3H₂O | -2313.3 | 238.5 | -2033.5 | lib4ri.ch |
| Struvite-K | MgKPO₄·6H₂O | -3780±11 | 352.7±2.1 | -3248±4 | lib4ri.chmdpi.com |
| Cattiite | Mg₃(PO₄)₂·22H₂O | -7391.2 | 1146 | -6224.2 | lib4ri.ch |
| Bobierrite | Mg₃(PO₄)₂·8H₂O | -4836.7 | 560 | -4149.2 | lib4ri.ch |
The accuracy of thermodynamic modeling is contingent on the quality and completeness of the underlying thermodynamic database. lib4ri.ch Continuous research to refine these databases by incorporating new experimental data is essential for improving the predictive capabilities of these models in elucidating the complex hydration pathways of magnesium phosphate systems.
Functionalization and Material Modification of Magnesium Phosphate Hydrates
Ion Doping Strategies for Tailored Performance
The incorporation of specific metallic ions into the magnesium phosphate (B84403) crystal lattice is a key strategy to modify its physicochemical and biological properties. Doping can alter the crystalline structure, influence the hydration reaction, and confer enhanced performance characteristics to the final material.
Silver (Ag): Silver ions are primarily incorporated to introduce antibacterial properties, which is critical for biomedical applications where surgical site infections are a concern. ascelibrary.org Research on silver-doped newberyite (MgHPO₄·3H₂O) shows that the single-phase nature of the bioceramic can be maintained with up to 2 wt% silver doping. ascelibrary.org This level of doping provides good antibacterial effects while maintaining cytocompatibility. ascelibrary.org Higher concentrations, such as 3 wt% Ag, result in composite materials that are highly antibacterial but may exhibit cytotoxicity. ascelibrary.org The silver is introduced using precursor solutions containing silver ions, which are then subjected to methods like microwave irradiation to synthesize the final product. ascelibrary.org
Silicon (Si): The incorporation of silicon into magnesium phosphate (MgP) bioceramics has been shown to reduce their degradation rate. dntb.gov.ua This effect is attributed to the higher density of the resulting material compared to undoped MgP. dntb.gov.ua While silicon doping can enhance bioactivity, the trade-off is a compromised in vitro degradation rate. dntb.gov.ua In other phosphate-based cement systems, silicon has been observed to retard crystal precipitation and growth, which can lead to increased compressive strength. nih.gov
Strontium (Sr): Strontium is added to enhance the osteogenic (bone-forming) potential of magnesium phosphate scaffolds. bohrium.comnih.gov When strontium carbonate is used to substitute magnesium in ammonium (B1175870) magnesium phosphate hexahydrate (struvite), it results in scaffolds with significantly increased radiopacity. bohrium.com The compressive strength of strontium-substituted magnesium phosphate can reach up to 22.5 MPa, which is within the range of cancellous bone and suitable for low-load-bearing applications. bohrium.comnih.gov However, increasing the strontium content can also lead to a decrease in compressive strength. nih.gov Strontium doping has been found to reduce the in vitro degradation rate of MgP ceramics at lower concentrations (e.g., 1 wt%), while higher concentrations can enhance in vivo degradability. dntb.gov.ua Studies show that a 2 wt% strontium doping level can be optimal for bone regeneration. dntb.gov.ua
Zinc (Zn): Zinc is incorporated to improve osteogenic properties and, in some cases, to add antibacterial functionality. mdpi.comnih.gov Zinc-doped magnesium phosphate cement (ZMPC) can be created using zinc oxide as an additive. mdpi.comoup.com The addition of zinc does not significantly decrease the mechanical strength, with compressive strengths remaining in the 20-25 MPa range, suitable for bone repair. mdpi.comresearchgate.net Zinc introduction can lead to antibacterial activity against common strains like Staphylococcus aureus and Escherichia coli. nih.govresearchgate.net Research on zinc's effect on struvite crystallization indicates that Zn²⁺ ions compete with Mg²⁺ ions, potentially being incorporated into the crystal lattice and shifting the nucleation point to a lower pH. nih.gov This can result in the formation of larger crystals with a richer morphology. nih.gov
Interactive Table 5.1. Effects of Metallic Ion Doping on Magnesium Phosphate Hydrate (B1144303) Properties
| Dopant Ion | Typical Concentration | Effects on Crystalline Structure & Reactivity | Impact on Material Performance | References |
| Silver (Ag) | 1-3 wt% | Retains single-phase newberyite structure up to 2 wt%. | Imparts antibacterial properties; 3 wt% may be cytotoxic. | ascelibrary.org |
| Silicon (Si) | N/A | Increases material density. | Reduces degradation rate; may compromise overall biodegradability. | dntb.gov.ua |
| Strontium (Sr) | 1-2 wt% (bioceramics), up to 24.6 wt% (scaffolds) | Substitutes for Mg in the struvite lattice. | Enhances osteogenic potential and radiopacity; can reduce degradation rate. Compressive strength may decrease at higher concentrations. | dntb.gov.uabohrium.comnih.gov |
| Zinc (Zn) | 0.5-1.0 wt% | Competes with Mg²⁺, potentially incorporated into the struvite lattice. May shift nucleation to a lower pH. | Promotes osteogenesis and adds antibacterial properties without significant loss of mechanical strength. Can slightly decrease degradation rate. | mdpi.comnih.govresearchgate.netnih.gov |
Integration of Particulate and Fibrous Additives
The properties of magnesium phosphate hydrates can be significantly modified by incorporating various additives, such as industrial by-products and fibers. These materials act as fillers or reinforcing agents, improving the mechanical properties, durability, and economic viability of the resulting composites. oup.com
A variety of mineral admixtures are used to enhance the performance of magnesium phosphate cements (MPCs).
Fly Ash (FA): As a common supplementary cementitious material, fly ash is widely used in MPCs to improve their properties and reduce costs. The addition of fly ash generally extends the setting time and can enhance the water resistance of the hardened cement. academax.com It can also improve mechanical properties, although the effect can vary with the content and type of fly ash. academax.com For instance, some studies report that an optimal amount of fly ash enhances compressive strength, while excessive amounts can be detrimental. Fly ash particles can react with free phosphate, forming intermediate aluminosilicate (B74896) phases that bolster the strength and water resistance of the MPC matrix.
Glass Fibers: Glass fibers are incorporated into MPC mortars to improve their mechanical performance, particularly flexural and tensile strength. The fibers act as reinforcement, bridging cracks and enhancing toughness. Experimental studies show that glass fibers have a more pronounced effect on flexural strength than on compressive strength. An optimum volume fraction of glass fibers exists for maximizing these properties; for example, one study found the optimum content to be 0.10% for non-autoclaved aerated concrete made with MPC.
Other Mineral Admixtures: A range of other mineral admixtures are used to tailor MPC properties.
Waste Glass Powder (GP): Finely ground waste glass can be used as a mineral admixture. Suitable amounts (e.g., up to 15% replacement of magnesia) can improve the mechanical properties of hardened MPC mortar. bohrium.com
Metakaolin (MK): This pozzolanic material can be added to MPCs to improve properties. nih.gov
Silica (B1680970) Fume (SF): The addition of silica fume can lead to the formation of amorphous magnesium silicate (B1173343) hydrate (M-S-H gel), which helps to reduce the porosity of the MPC.
Ground Granulated Blast Furnace Slag (GGBS): Slag can be blended with MPCs, sometimes in combination with fly ash, to modify the cement's properties. bohrium.com
Additives primarily influence the morphology and microstructure of magnesium phosphate hydrates through physical and chemical effects.
Chemically, some admixtures can react within the alkaline environment of the setting cement. Fly ash particles can react to form new phases, which enhances the cohesion of the binder. The addition of fly ash has been observed to reduce the crystallinity and continuity of the primary hydration product, struvite, with fly ash particles becoming embedded within the matrix. academax.com This can result in a microstructure with fewer cracks and enhanced compactness, thereby improving water resistance. Similarly, adding waste glass powder can accelerate the hydration rate and promote the crystallization of hydrates, compacting the microstructure. bohrium.com The addition of sintered silt ash has also been shown to make the microstructure denser and the hydration products more plump within an optimal dosage range.
Interactive Table 5.2. Influence of Additives on Magnesium Phosphate Hydrate Composites
| Additive | Typical Content | Primary Role & Effect on Properties | Influence on Morphology & Microstructure | References |
| Fly Ash (FA) | 10-35 wt% | Extends setting time, improves water resistance, can enhance mechanical strength, reduces cost. | Fills pores, creates a denser microstructure, can react to form new phases, reduces struvite crystallinity. | academax.com |
| Glass Fibers | 0.1-3.5 vol% | Reinforcement; significantly enhances flexural and tensile strength, improves toughness. | Physical interaction; bridges microcracks. Damage mechanism can be fiber pull-out or fracture. | |
| Waste Glass Powder (GP) | 10-15 wt% | Improves mechanical properties at optimal dosage; acts as a filler. | Compacts microstructure, reduces porosity, promotes hydrate crystallization. | bohrium.com |
| Silica Fume (SF) | ~50 wt% (in combination) | Enhances strength and durability. | Reduces porosity by forming amorphous magnesium silicate hydrate (M-S-H) gel. | |
| Metakaolin (MK) | 10 wt% (in combination) | Improves mechanical properties and reduces shrinkage. | Fills gaps between particles, leading to a denser internal structure. | nih.gov |
Nanostructuring and Surface Engineering Approaches
Creating materials at the nanoscale represents a frontier in modifying magnesium phosphate hydrates. By controlling the size and shape of the constituent crystals, it is possible to achieve unique properties not seen in their bulk counterparts.
This compound nanosheets (MPHSs) and other nanostructures are of significant interest for biomedical applications due to their high surface area and unique biological interactions.
A common and effective method for synthesizing MPHSs is the microwave-assisted hydrothermal method. researchgate.netresearchgate.net This approach is valued for being facile, rapid, surfactant-free, and environmentally friendly. nih.govresearchgate.net In a typical synthesis, aqueous solutions of a magnesium salt (e.g., magnesium chloride hexahydrate) and a phosphate source (e.g., sodium dihydrogen phosphate dihydrate) are mixed at room temperature. researchgate.net The pH of the solution is carefully controlled (e.g., adjusted to 7 or 10) during the dropwise addition of the precursors. researchgate.net The resulting solution is then treated hydrothermally in a microwave reactor. researchgate.netresearchgate.net
The use of an organic phosphorus source, such as creatine (B1669601) phosphate, can also be employed in this method to produce magnesium phosphate pentahydrate nanosheets. nih.gov The resulting nanosheets are often composed of self-assembled amorphous magnesium phosphate with thicknesses around 10 nm. These nanostructured materials exhibit excellent potential as nanocarriers for drug delivery and for protein adsorption. researchgate.net
Beyond nanosheets, magnesium calcium phosphate nanoparticles have also been synthesized using wet chemical methods, demonstrating the versatility in creating nanostructured magnesium phosphate-based materials.
Interactive Table 5.3. Synthesis of this compound Nanosheets (MPHSs)
| Synthesis Method | Precursors | Key Parameters | Resulting Nanostructure | References |
| Microwave-Assisted Hydrothermal | Magnesium chloride hexahydrate (MgCl₂·6H₂O), Sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O) | pH control (e.g., 7 or 10), Microwave irradiation | Nanosheets formed by self-assembly of amorphous magnesium phosphate, ~10 nm thick. | researchgate.net |
| Microwave-Assisted Hydrothermal | Magnesium salt, Creatine phosphate (organic phosphorus source) | Microwave irradiation | Magnesium phosphate pentahydrate nanosheets. | nih.gov |
| Wet Chemical Precipitation | Calcium nitrate (B79036) tetrahydrate, Magnesium nitrate hexahydrate, Di-ammonium hydrogen phosphate | Presence of Glutamic acid, Calcination | Magnesium-containing β-Tricalcium phosphate nanoparticles (150x60 nm). |
Surface Modification Techniques for Enhanced Functionality
Surface modification is a critical strategy for tailoring the properties of magnesium phosphate hydrates to meet the demands of specific applications. These techniques alter the material's surface chemistry and topography without changing its bulk composition, thereby enhancing functionalities such as mechanical performance, corrosion resistance, and bioactivity.
Chemical conversion coatings are a primary method for modifying magnesium phosphate surfaces. This process involves a chemical reaction between the material's surface and a solution, resulting in the formation of a thin, protective, and functional layer. researchgate.net For instance, phosphate conversion coatings (PCC) can be created by immersing a magnesium-based material in a phosphate-containing solution, which improves corrosion resistance. researchgate.net A specific example is the use of phytic acid (PA) to create a conversion coating on magnesium alloys, which has been shown to significantly enhance corrosion resistance and improve cytocompatibility. nih.gov Another approach involves treatment with hydrofluoric acid to form a stable magnesium fluoride (B91410) (MgF₂) layer, which can serve as a base for subsequent coatings like dicalcium phosphate dehydrate (DCPD). nih.gov
Coating deposition is another versatile technique where a distinct material layer is applied to the surface. This can be achieved through various methods to introduce new functionalities. A notable example is the application of a chondroitin (B13769445) sulfate (B86663) (CS) coating onto magnesium phosphate cements (MPCs) using a lyophilization (freeze-drying) method. mdpi.comresearchgate.net This CS layer is uniformly distributed and improves the mechanical properties of the cement through anionic electrostatic adsorption. mdpi.com Crucially, it also mediates the controlled release of magnesium ions, which has been shown to accelerate osteogenesis and angiogenesis, making it highly promising for bone regeneration applications. mdpi.comresearchgate.net
In a different application, sludge-modified magnesium phosphate cement has been developed as a protective coating for steel reinforcement bars. frontiersin.org The inclusion of sludge in the cement matrix was found to significantly enhance the bond strength between the coated steel and concrete, with optimal performance observed at a 15% sludge content. frontiersin.org This modification improves the structural integrity and provides anti-corrosion benefits. frontiersin.org
Novel methods like microwave-assisted coating have also been explored. This technique has been used to deposit layers of newberyite and trithis compound on magnesium alloys. nih.gov The resulting magnesium phosphate coating significantly suppresses the corrosion current density and reduces mass loss when immersed in simulated body fluid, indicating a marked improvement in corrosion resistance and bioactivity. nih.gov
An indirect yet effective surface modification strategy involves altering the precursors before the hydration reaction. Modifying the surface of magnesium oxide (MgO), a key reactant in magnesium phosphate cements, can significantly influence the properties of the final hydrated product. researchgate.netmdpi.com Treatment of dead-burned magnesia with a water glass (sodium silicate solution) prior to cement formation has been shown to prolong the setting time and enhance mechanical strength. researchgate.netnih.gov This improvement is attributed to the formation of magnesium silicate hydrate (M-S-H) gels, which refine the pore structure of the cement matrix, reducing porosity and increasing compressive strength. researchgate.net
These diverse surface modification techniques demonstrate the adaptability of magnesium phosphate hydrates and their potential for engineered solutions across various fields, from biomedical implants to construction materials.
Interactive Data Tables
Table 1: Effect of Sludge Content on Bond Strength of Magnesium Phosphate Cement Coating
This table shows the increase in bond strength between modified magnesium phosphate cement-coated steel bars and concrete with varying percentages of sludge added to the cement mixture.
| Sludge Content (%) | Bond Strength (MPa) | Bond Strength Increase (%) |
| 0 | 3.13 | 0.0 |
| 5 | 3.56 | 40.7 |
| 10 | 3.71 | 46.6 |
| 15 | 3.81 | 50.6 |
| 20 | 3.73 | 47.4 |
| 25 | 3.76 | 48.6 |
| 30 | 3.52 | 39.1 |
| Data sourced from Frontiers in Materials. frontiersin.org |
Table 2: Influence of Water Glass Modification on Magnesium Phosphate Cement Properties
This table details the effects of modifying magnesium oxide with different concentrations of water glass on the setting time and 28-day compressive strength of the resulting magnesium potassium phosphate cement.
| Modification | Setting Time (min) | 28-day Compressive Strength (MPa) |
| Reference (Unmodified) | 4.3 | 65.8 |
| 5% Water Glass (300°C Treatment) | Not specified | 72.4 |
| 15% Water Glass (300°C Treatment) | 17.5 | Not specified |
| Data sourced from ResearchGate. researchgate.net |
Advanced Research Applications of Magnesium Phosphate Hydrate Materials
Biomaterials for Orthopedic and Dental Regenerative Engineering
The unique properties of magnesium phosphate (B84403) hydrate (B1144303), including its role in bone mineral metabolism and its ability to promote calcification and hydroxyapatite (B223615) crystal formation, have positioned it as a key material in orthopedic and dental regenerative engineering. epo.org Research has demonstrated its capacity to enhance bone cell adhesion, proliferation, and differentiation, making it an ideal candidate for bone regeneration applications. epo.orgnih.gov
Design and Fabrication of Magnesium Phosphate Hydrate Scaffolds for Bone Tissue Engineering.
The development of three-dimensional (3D) porous scaffolds is a cornerstone of bone tissue engineering, aiming to provide a temporary framework that supports new tissue growth. researchgate.netnih.gov this compound is a promising material for these scaffolds due to its favorable mechanical properties and biocompatibility. researchgate.net
Various fabrication techniques are employed to create these scaffolds, each offering distinct advantages in controlling the scaffold's architecture, a critical factor for successful bone regeneration. nih.gov Common methods include:
3D Printing: This technology allows for the precise fabrication of scaffolds with controlled porosity and complex internal structures. nih.govmaastrichtuniversity.nl For instance, 3D gel printing has been used to create porous magnesium granular scaffolds. researchgate.net
Particulate Leaching: This method involves using a porogen, such as sodium chloride particles, which is later leached out to create a porous structure. researchgate.net This technique has been successfully used to create magnesium phosphate/polycaprolactone (B3415563) composite scaffolds with interconnected open pores. researchgate.net
Self-Setting Cements: Magnesium phosphate cements can be formulated to be injectable and self-setting at room temperature, hardening to form a solid scaffold. nih.gov This is particularly useful for filling irregularly shaped bone defects.
The resulting scaffolds are designed to mimic the porous nature of cancellous bone, facilitating cell infiltration, nutrient transport, and vascularization. researchgate.net Research has produced scaffolds with porosities ranging from 35.53% to 61.75%. researchgate.net The mechanical properties of these scaffolds are also a key consideration, with studies reporting compressive strengths that can be tailored for specific applications. For example, sintered porous magnesium scaffolds have achieved a compressive strength of 5.38 MPa. researchgate.net
Table 1: Fabrication Methods and Properties of this compound Scaffolds
| Fabrication Method | Key Features | Resulting Properties | Reference |
|---|---|---|---|
| 3D Printing | Precise control over pore size and interconnectivity. | Customizable architecture, compressive strength of 5.38 MPa for sintered scaffolds. | researchgate.netnih.gov |
| Particulate Leaching | Creates interconnected open pores using porogens. | Porosity around 73%, enhanced hydrophilicity. | researchgate.net |
Investigation of Cellular Adhesion, Proliferation, and Differentiation on this compound Substrates.
The success of a bone tissue engineering scaffold hinges on its ability to support cellular functions. This compound has consistently demonstrated excellent biocompatibility, promoting the attachment, growth, and specialization of bone-forming cells. rsc.orgnih.gov
Cellular Adhesion: Studies have shown that this compound surfaces facilitate the adhesion and spreading of osteoblasts (bone-forming cells) and mesenchymal stem cells. rsc.orgnih.gov For example, microwave-synthesized this compound nanosheets have been shown to promote the adhesion and spreading of MC3T3-E1 osteoblast precursor cells. rsc.org Similarly, coating titanium implants with 2D magnesium phosphate enhances cell adhesion. qnl.qa The release of magnesium ions from these materials is also thought to promote cellular adhesion. sapub.org
Cellular Proliferation: Magnesium is known to stimulate DNA and protein synthesis, which are essential for cell proliferation. nih.gov Research has confirmed that magnesium phosphate materials enhance the proliferation of various cell types, including MG-63 osteosarcoma cells and human mesenchymal stem cells. nih.govacs.org For instance, magnesium calcium phosphate biocement significantly stimulated the proliferation of MG-63 cells compared to traditional calcium phosphate cement. nih.gov
Cellular Differentiation: Magnesium ions play a crucial role in osteoblast differentiation, the process by which stem cells become specialized bone-forming cells. researchgate.net Magnesium phosphate materials have been shown to upregulate the expression of key osteogenic markers, such as alkaline phosphatase (ALP). nih.gov In one study, the ALP activity of MG-63 cells cultured on magnesium calcium phosphate biocement was significantly higher than on calcium phosphate biocement. nih.gov This indicates a greater potential for new bone formation.
Table 2: Cellular Response to this compound Substrates
| Cellular Process | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Adhesion | MC3T3-E1 Osteoblasts | Enhanced adhesion and spreading on nanosheets. | rsc.org |
| Adhesion | MC3T3-E1 Osteoblasts | Increased cell adhesion on coated titanium surfaces. | qnl.qa |
| Proliferation | MG-63 Osteosarcoma Cells | Significantly enhanced proliferation on biocement. | nih.gov |
| Proliferation | Human Mesenchymal Stem Cells | Good biocompatibility and cell proliferation. | acs.org |
| Differentiation | MG-63 Osteosarcoma Cells | Significantly higher alkaline phosphatase (ALP) activity. | nih.gov |
Controlled Degradation Behavior and Resorption Kinetics in Physiological Environments.
An ideal bone scaffold should degrade at a rate that matches the formation of new bone, gradually transferring load to the healing tissue. nih.gov this compound materials exhibit favorable degradation characteristics, which can be tailored for specific applications. researchgate.net
The degradation of magnesium phosphate in a physiological environment is a complex process influenced by factors such as the material's phase composition, crystallinity, and the surrounding pH. researchgate.netnih.gov In general, magnesium phosphate cements are more soluble and degrade faster than their calcium phosphate counterparts. nih.govresearchgate.net This faster resorption can be advantageous in promoting bone regeneration. researchgate.net
The degradation process involves the dissolution of the material, which releases magnesium and phosphate ions into the local environment. frontiersin.org This release of ions can have a beneficial effect on bone healing. researchgate.net However, rapid degradation can also lead to an undesirable increase in local pH and the evolution of hydrogen gas. frontiersin.orgnih.gov Therefore, controlling the degradation rate is crucial.
Researchers have developed several strategies to control the degradation of magnesium phosphate materials:
Composite Materials: Incorporating magnesium phosphate into a polymer matrix, such as polycaprolactone (PCL), can modulate the degradation rate. researchgate.net
Coatings: Applying coatings to magnesium-based implants can slow down their degradation. sapub.org
Alloying: The addition of other elements, like calcium, can influence the degradation behavior. nih.gov
Studies have shown that the degradation of these materials can be tuned. For example, the degradation rate of magnesium phosphate/PCL composite scaffolds can be adjusted by changing the content of the magnesium phosphate component. researchgate.net
This compound-Based Drug Delivery Systems.
The inherent biocompatibility and degradability of this compound make it an excellent candidate for drug delivery systems. rsc.orgresearchgate.net These materials can be loaded with bioactive agents, such as drugs or growth factors, and release them in a controlled manner at the site of injury, enhancing the healing process.
This compound nanomaterials, particularly nanosheets, have demonstrated a high capacity for loading various therapeutic agents. rsc.orgresearchgate.net For example, they have been successfully used to load the anticancer drug docetaxel. rsc.org The release of these encapsulated agents is often pH-sensitive, which can be advantageous for targeted delivery. researchgate.netnih.gov
The release kinetics can be controlled by factors such as the material's structure and the properties of the encapsulated drug. nih.gov Studies have shown that the release of drugs from magnesium phosphate-based carriers can be sustained over an extended period. For instance, the release of oxaliplatin (B1677828) from a cellulose/Mg-hydroxyapatite hybrid structure was slow and controlled for about 100 hours. nih.gov This controlled release is crucial for maintaining a therapeutic concentration of the drug at the target site while minimizing systemic side effects.
Table 3: Drug Encapsulation and Release from this compound
| Bioactive Agent | Carrier | Key Findings | Reference |
|---|---|---|---|
| Docetaxel (anticancer drug) | This compound nanosheets | High drug loading capacity. | rsc.org |
| SRT1720 | Magnesium phosphate nanosheets | Effective delivery for protecting endothelial cells. | nih.gov |
The ability of a biomaterial to adsorb proteins from the surrounding biological fluids is critical for its integration with host tissue. nih.gov this compound nanosheets have shown a relatively high protein adsorption capacity. rsc.orgresearchgate.net This property is important because the adsorbed layer of proteins can influence subsequent cellular responses, such as adhesion and differentiation. nih.gov
Hemoglobin has been used as a model protein to study the adsorption capabilities of these nanosheets. rsc.orgnih.gov The high surface area and specific surface chemistry of the nanosheets contribute to their ability to bind proteins. nih.gov This protein adsorption capability further enhances the potential of this compound materials in various biomedical fields. rsc.org
Development of Antibacterial this compound Coatings
The rise of implant-associated infections has spurred the development of coatings that not only promote tissue integration but also prevent bacterial colonization. This compound coatings have emerged as a promising platform for this purpose. Research has focused on incorporating antibacterial agents, such as silver (Ag) and copper (Cu), into the magnesium phosphate matrix.
Silver-doped trithis compound (Ag-TMPH) nanosheet coatings have been successfully fabricated on polyetheretherketone (PEEK) implant materials using rapid microwave irradiation. These coatings demonstrate good resistance and bactericidal properties against common infection-causing bacteria like Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. mdpi.com Studies have shown that coatings composed of magnesium phosphate (Mg₃(PO₄)₂) and silver nanoparticles (AgNPs) can cause a drastic reduction in bacterial viability. For instance, against both S. aureus and P. aeruginosa, viable cell counts dropped from approximately 1x10¹¹-1x10¹³ CFU/mL on control surfaces to around 1x10⁵ CFU/mL on the AgNPs/Mg₃(PO₄)₂ coatings after 24 hours. mdpi.com This antibacterial action is attributed to mechanisms including direct contact killing and the release of silver ions. mdpi.com
Similarly, copper-doped anhydrous calcium phosphate nanoparticles embedded within a coating matrix on magnesium alloys have shown significant antibacterial efficacy. These composite coatings achieved antibacterial rates of 96% against E. coli and 98% against S. aureus. acs.org The research highlights the potential of ion-doped magnesium phosphate-based coatings to provide a dual benefit of biocompatibility and infection prevention.
Interactive Data Table: Antibacterial Efficacy of Doped Phosphate Coatings
| Coating Type | Bacterial Strain | Efficacy Metric | Result | Source |
|---|---|---|---|---|
| AgNPs/Mg₃(PO₄)₂ | S. aureus | Viable Count Reduction | From ~1x10¹¹ to ~1x10⁵ CFU/mL at 24h | mdpi.com |
| AgNPs/Mg₃(PO₄)₂ | P. aeruginosa | Viable Count Reduction | From ~1x10¹³ to ~1x10⁵ CFU/mL at 24h | mdpi.com |
| Cu-doped Nanoparticles | E. coli | Antibacterial Rate | 96% | acs.org |
| Cu-doped Nanoparticles | S. aureus | Antibacterial Rate | 98% | acs.org |
| Zn-CaP | P. gingivalis | Bacterial Reduction | 89% at 3 days | nih.gov |
Immunological Interactions of this compound Materials
Beyond preventing infection, the interaction of an implanted material with the host's immune system is critical for its long-term success. Magnesium phosphate-based biomaterials have been shown to possess favorable immunomodulatory properties, influencing the behavior of key immune cells like macrophages. rsc.org Macrophages can polarize into a pro-inflammatory (M1) phenotype or a pro-healing/anti-inflammatory (M2) phenotype. An ideal biomaterial should promote a shift towards the M2 phenotype to support tissue regeneration.
Research has demonstrated that materials containing magnesium can modulate macrophage response. Magnesium ions (Mg²⁺) can transform macrophages to the M2 phenotype, leading to reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and increased secretion of anti-inflammatory cytokines like Interleukin-10 (IL-10). nih.govnih.gov For example, studies on magnesium-doped calcium phosphate cement (MCPC) found that macrophages in the presence of MCPC extract expressed less TNF-α and IL-6. rsc.org This modulation of the immune microenvironment can, in turn, enhance the osteogenic (bone-forming) and angiogenic (blood vessel-forming) potential of other cells. rsc.orgresearchgate.net
Specifically, magnesium-based materials have been shown to upregulate M2 macrophages and anti-inflammatory factors (IL-4, IL-10) while decreasing pro-inflammatory factors (TNF-α, IL-1β). rsc.org The introduction of magnesium can ameliorate adverse inflammatory effects by inhibiting TNF-α production and reducing the release of pro-inflammatory cytokines. frontiersin.org This immunomodulatory capability is crucial for preventing chronic inflammation at the implant site and promoting a favorable environment for tissue healing.
Interactive Data Table: Cytokine Response to Magnesium-Containing Biomaterials
| Material/Condition | Cell Type | Cytokine | Effect | Source |
|---|---|---|---|---|
| Mg-CPC Extract | Macrophages | TNF-α | Decreased Expression | rsc.orgfrontiersin.org |
| Mg-CPC Extract | Macrophages | IL-6 | Decreased Expression | rsc.org |
| MgSO₄ | Neonatal Monocytes | TNF-α | Reduced Production | nih.gov |
| MgSO₄ | Neonatal Monocytes | IL-6 | Reduced Production | nih.gov |
| Mg²⁺ | THP-1 Macrophages | IL-10 | Increased Secretion | nih.gov |
| Mg²⁺ | THP-1 Macrophages | IL-1β | Decreased Expression | nih.gov |
Advanced Magnesium Phosphate Cement (MPC) Systems
Magnesium phosphate cements (MPCs) are formed through an acid-base reaction between magnesium oxide and a soluble phosphate salt. mdpi.com They are renowned for their rapid setting, high early strength, and excellent adhesion, making them suitable for a range of advanced engineering applications.
Development of Rapid-Setting and High-Early-Strength Cements for Infrastructure Repair
The ability of MPCs to set quickly and achieve high strength in a matter of hours is a significant advantage for infrastructure repair, where minimizing downtime is critical. frontiersin.org Research has focused on optimizing MPC formulations to achieve specific performance characteristics. Factors such as the water-to-binder ratio (w/b), magnesia-to-phosphate ratio (M/P), and the use of retarders like borax (B76245) significantly influence setting time and strength development. frontiersin.org
MPCs can attain compressive strengths of approximately 30 MPa within about 3 hours, a value much higher than that of conventional Portland cement at the same age. frontiersin.org Studies have reported that MPC mortars can achieve 2-hour compressive strengths of over 30 MPa, even in cold environments (-20°C). mdpi.com The final setting time can be controlled, often falling within a range of 2.5 to 5.4 hours depending on the formulation, which is practical for field applications. ejp-eurad.eu These properties make MPCs an excellent choice for the rapid repair of concrete structures like highway pavements and airport runways. researchgate.net
Interactive Data Table: Properties of Rapid-Setting MPC Formulations
| Formulation Detail | Property | Value | Source |
|---|---|---|---|
| MPC Mortar (Set-45) | Compressive Strength (3 hours) | 20.7 MPa (3000 psi) | utexas.edu |
| MPC Mortar (Set-45) | Compressive Strength (1 day) | 34.5 MPa (5000 psi) | utexas.edu |
| MPC Mortar (Set-45) | Compressive Strength (28 days) | 41.4 MPa (6000 psi) | utexas.edu |
| MKPC with Volcanic Ash (2M) | Final Setting Time | 2.5 hours | ejp-eurad.eu |
| MKPC with Wollastonite (3M) | Final Setting Time | 5.4 hours | ejp-eurad.eu |
| MKPC Mortar | Compressive Strength (3 hours) | ~30 MPa | frontiersin.org |
Application in Radioactive and Hazardous Waste Immobilization
The safe, long-term disposal of radioactive and hazardous waste is a global challenge. MPCs offer a robust alternative to traditional Ordinary Portland Cement (OPC) for the encapsulation of certain problematic waste streams. tandfonline.com Specifically, for metallic radioactive wastes (e.g., containing uranium, aluminum, magnesium), the high alkalinity of OPC can induce corrosion, leading to hydrogen gas generation and potential container failure. mdpi.comcore.ac.uk MPCs, with their near-neutral pH (typically 7.8 to 9.5), can mitigate these corrosion issues. mdpi.comtandfonline.com
Research has demonstrated the efficacy of MPCs in immobilizing various radionuclides. Semi-dynamic leaching tests on MPCs containing simulated concrete powder wastes showed high leachability indices for Cesium (Cs), Cobalt (Co), and Strontium (Sr) (11.45, 17.63, and 15.66, respectively), satisfying waste acceptance criteria. koreascience.kr Studies on MPCs designed for radioactive reactive metals have also shown excellent leaching resistance for Cs, Sr, and other radionuclide simulants, even after being subjected to high doses of radiation (up to 1000 kGy) and freeze-thaw cycles. researchgate.netpolimi.it After a 90-day leaching period, cumulative releases were low: approximately 5% for cesium, 0.8% for strontium, and 1% for cobalt. polimi.it These findings support the use of MPCs as a stable matrix for the long-term confinement of hazardous and radioactive materials. koreascience.krresearchgate.net
Interactive Data Table: Leachability from MPC Waste Forms
| Radionuclide Simulant | Leachability Index (Lᵢ) | Cumulative Release (90 days) | Source |
|---|---|---|---|
| Cesium (Cs) | 11.45 | ~5% | koreascience.krpolimi.it |
| Strontium (Sr) | 15.66 | ~0.8% | koreascience.krpolimi.it |
| Cobalt (Co) | 17.63 | ~1% | koreascience.krpolimi.it |
| Europium (Eu) | - | ~0.1% | polimi.it |
Research on Fire Retardant Coatings and Bulk Materials based on Magnesium Phosphate Hydrates
Magnesium phosphate hydrates are inherently fire-resistant, making them excellent candidates for developing fire-retardant coatings and bulk materials, particularly for protecting steel structures. nih.govbohrium.com Their effectiveness stems from their chemical composition and behavior at high temperatures. Formulations often include additives like wollastonite, vermiculite (B1170534), and glass fibers to enhance their performance. mdpi.commdpi.com
Studies have shown that MPC-based coatings can significantly delay the temperature rise of the underlying substrate during a fire. A 10 mm thick MPC paste coating can keep the backside temperature of a steel plate below the critical failure temperature (around 550°C) for over 2 hours. semanticscholar.org The incorporation of lightweight aggregates, such as expanded vermiculite, can improve fireproof performance, allowing for a thinner coating. A 4 mm thick MPC mortar coating with 40% expanded vermiculite can meet the fire protection requirements. nih.govsemanticscholar.org An optimized magnesium potassium phosphate hydrate coating (MKPC) kept the back surface temperature of a steel substrate below 200°C after one hour of exposure to a flame of approximately 1000°C. nih.gov
The fire retardancy of this compound materials is a multi-faceted process involving both physical and chemical mechanisms.
A primary mechanism is the endothermic decomposition of the hydrated phases, principally the main hydration product, struvite (MgNH₄PO₄·6H₂O) or its potassium analogue, K-struvite (MgKPO₄·6H₂O). nih.govmdpi.com When exposed to high temperatures, these hydrates release their chemically bound water molecules. This dehydration is a highly endothermic process, meaning it absorbs a significant amount of heat energy from the fire, thereby cooling the material and the underlying structure. nih.govmdpi.com For instance, the dehydration of K-struvite begins at temperatures below 200°C and continues up to around 400°C. mdpi.comwhiterose.ac.uk
The released water vapor also acts as a diluent, reducing the concentration of flammable gases at the material's surface and interfering with the combustion reactions in the gas phase. mdpi.com Furthermore, after dehydration, the remaining material can undergo further transformations at higher temperatures. The dehydrated struvite can form a stable, non-combustible ceramic-like layer (e.g., KMgPO₄). mdpi.com In blended systems containing additives like fly ash, this layer can react to form refractory phases like potassium aluminosilicates at temperatures above 800°C, enhancing the integrity and insulating properties of the protective barrier. whiterose.ac.uk This combination of heat absorption (heat sink), gas dilution, and formation of a stable insulating char or ceramic layer provides the excellent fire protection offered by this compound systems. bohrium.com
Enhancement of Thermal Insulation and Flame Resistance through Additives.
This compound-based materials, particularly magnesium potassium phosphate cements (MKPC), inherently possess moderate thermal-insulating properties due to the heat dissipation from both free and chemically bound water at high temperatures. mdpi.com However, research has demonstrated that the incorporation of specific additives can significantly enhance these properties, leading to superior flame resistance.
Additives such as wollastonite, vermiculite, and aerogel have been shown to improve the flame resistance of MKPCs. mdpi.com For instance, in a formulation with a magnesia to potassium dihydrogen phosphate (M/P) molar ratio of 4, the addition of these thermal-insulating additives resulted in a notable enhancement of the material's ability to withstand fire. mdpi.com The mechanism behind this improvement involves the interaction of these additives at high temperatures. For example, mullite (B73837) whiskers can form from the reaction of wollastonite, aluminum trihydroxide, and aluminum fluoride (B91410) at approximately 900°C, creating a protective ceramic shield that enhances both mechanical strength and flame retardancy. mdpi.comnih.gov
An optimized composition of MKPC, containing specific weight percentages of wollastonite, vermiculite, aluminum trihydroxide, and calcium carbonate, when applied as a coating on a steel substrate, has demonstrated exceptional fire resistance. mdpi.comnih.gov Such coatings have been shown to maintain a backside steel temperature below 200°C after one hour of direct flame exposure at around 1000°C, and approximately 420°C after three hours, meeting stringent fire-resistance standards. nih.gov The addition of expandable graphite (B72142) is another strategy being explored to improve the fire behavior of magnesium phosphate coatings. mdpi.com
Durability and Stability Research Under Varied Environmental Conditions (e.g., Acidic Environments).
Magnesium phosphate cement (MPC) is theoretically expected to have good resistance to acidic environments due to its acid-base reaction formation. mdpi.com Research has systematically evaluated the durability of MPC in various inorganic acid solutions, revealing important insights into its performance under such corrosive conditions.
Studies have shown that MPC's resistance to sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) is significantly better than its resistance to phosphoric acid (H₃PO₄), particularly at low pH levels of 1.0 and 2.0. mdpi.com This is evidenced by lower mass loss and higher compressive strength retention in H₂SO₄ and HCl solutions compared to H₃PO₄. mdpi.com At pH levels above 2.0, MPC demonstrates robust resistance to all three acids, with compressive strength retention ranging from 68.9% to 86.9%. mdpi.com
The durability of magnesium phosphate cements is also influenced by other environmental factors such as immersion in water and various salt solutions. Prolonged immersion in water can lead to the dissociation of potassium struvite (K-struvite) and the dissolution of magnesium oxide, which can affect the material's microstructure and strength. mdpi.com However, a longer initial air curing period can improve the water resistance of MPC. researchgate.netnih.gov The magnesia-to-phosphate (M/P) molar ratio is another critical factor; a higher M/P ratio has been shown to result in better water stability. nih.gov Molecular dynamics simulations have provided nanoscale insights, showing that the interaction with water and ions like sodium and chloride can lead to the desorption of potassium ions from the crystal lattice, affecting the material's stability. nih.gov
Table 2: Durability of MPC in Different Acidic Environments
| Acid Type | pH Level | Compressive Strength Retention | Mass Loss | Observations |
|---|---|---|---|---|
| H₃PO₄ | 1.0 | Not measurable due to intensive corrosion. mdpi.com | Up to 34.60%. mdpi.com | Significant degradation, missing edges and corners. mdpi.com |
| H₃PO₄ | >2.0 | 68.9% - 79.3%. mdpi.com | 1.32% - 34.60%. mdpi.com | Moderate degradation. mdpi.com |
| H₂SO₄ | 1.0 - 2.0 | 65.1% - 81.4%. mdpi.com | 0.29% - 4.19%. mdpi.com | Better acid resistance compared to H₃PO₄. mdpi.com |
| HCl | All tested pH | - | 0.41% - 3.70%. mdpi.com | Best performance among the tested acids. mdpi.com |
Microstructural Evolution and Pore Structure Optimization in Hardened Cements.
The performance and durability of magnesium phosphate cements (MPCs) are intrinsically linked to their microstructure, which evolves during the hardening process. The primary reaction product in magnesium potassium phosphate cement (MKPC) is K-struvite (MgKPO₄·6H₂O), which forms through an acid-base reaction between magnesium oxide (MgO) and potassium dihydrogen phosphate (KH₂PO₄). ensicaen.fr
The hardening process involves the dissolution of MgO, which then reacts to form amorphous intermediate precursors before crystallizing into K-struvite. researchgate.net The microstructure of hardened MPC is a composite of crystalline K-struvite and a hybrid region of unreacted MgO and amorphous hydration products, which may include amorphous MgKPO₄ and Mg₃(PO₄)₂. ucl.ac.uk The development of a compact microstructure with interlocked, elongated K-struvite crystals embedded in an amorphous matrix is a key toughening mechanism. researchgate.net
Porosity is a critical aspect of the microstructure. An excess of water in the initial mix leads to increased porosity, although it can also result in a smaller average pore size. researchgate.net The evolution of the pore structure is driven by the crystallization of K-struvite, which has a higher density than the initial amorphous product. This crystallization process can lead to a coarsening of the microstructure and an increase in porosity and pore surface area as a network of elongated crystal domains forms. ensicaen.fr
Optimization of the pore structure is a key area of research to enhance the mechanical properties and durability of MPCs. The addition of supplementary cementitious materials like fly ash (FA) and ultrafine fly ash (UFA) has been shown to be effective. These additives can act as fillers and diluents, leading to a more compact microstructure and improved pore structure. acs.org For instance, the addition of FA has been found to improve the strength and pore structure of MKPC paste hardened for 28 days. acs.org An optimized formulation containing a blend of UFA and FA can achieve higher compressive strength and fluidity, resulting in a dense microstructure. acs.org
Nanoindentation studies have been employed to investigate the micromechanical properties of the different phases within the MPC microstructure. These studies have revealed the elastic modulus and hardness of crystalline K-struvite, as well as the properties of the amorphous phases and unreacted MgO. ucl.ac.uk Understanding the evolution of these micromechanical properties with curing age provides valuable insights into the relationship between the microstructure and the macroscopic mechanical properties of the cement. ucl.ac.uk Ultimately, the macroscopic strength of MPC is heavily dependent on its pore structure. ucl.ac.uk
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Magnesium potassium phosphate cement (MKPC) |
| Wollastonite |
| Vermiculite |
| Aerogel |
| Magnesia (Magnesium oxide) |
| Potassium dihydrogen phosphate |
| Mullite |
| Aluminum trihydroxide |
| Aluminum fluoride |
| Calcium carbonate |
| Metakaolin |
| Expandable graphite |
| Sulfuric acid |
| Hydrochloric acid |
| Phosphoric acid |
| Struvite |
| K-struvite (Potassium struvite) |
| Mg₃(PO₄)₂ |
| Fly ash (FA) |
| Ultrafine fly ash (UFA) |
| Sodium chloride |
| Potassium ions |
| borax |
| Acronal |
| ammonium (B1175870) dihydrogen phosphate |
| calcium magnesium phosphate cements |
| hazenite |
| metakaolin |
| slag |
| vermiculite |
Computational and Theoretical Modeling of Magnesium Phosphate Hydrate Systems
Advanced Thermodynamic Modeling for Phase Equilibria and Hydration Product Prediction
Advanced thermodynamic modeling is a powerful tool for predicting the stable phases and the composition of hydration products in magnesium phosphate (B84403) cement (MPC) systems under various conditions. mdpi.comosti.gov By leveraging thermodynamic databases and geochemical modeling software such as GEMS and PHREEQC, researchers can compute the equilibrium phase assemblage and speciation from the bulk elemental composition, temperature, and pressure. mdpi.comresearchgate.net
The accuracy of these predictions is highly dependent on the completeness and quality of the thermodynamic data for the relevant phases. mdpi.com Databases like Cemdata18 have been instrumental in modeling various cementitious systems and have been extended to include magnesium phosphate hydrates. mdpi.com The primary reaction in magnesium potassium phosphate cement (MKPC) systems leads to the formation of magnesium potassium phosphate hexahydrate (MgKPO₄·6H₂O), also known as K-struvite, which is the main strength-providing hydration product. mdpi.comrsc.orgnih.gov However, the formation of intermediate products like MgHPO₄·7H₂O and Mg₂KH(PO₄)₂·15H₂O can also occur. mdpi.comnih.gov
Thermodynamic modeling has been successfully employed to predict the influence of the molar ratio of magnesia to phosphate (Mg/P) on the final hydration products. osti.gov For instance, at 25°C and 0.1 MPa, different hydration products are predicted to be stable at varying Mg/P ratios. osti.gov When the Mg/P ratio is below a certain threshold, magnesium hydrogen phosphate trihydrate (MgHPO₄·3H₂O) is the expected product. As the ratio increases, a mixture of MgHPO₄·3H₂O and Mg₂KH(PO₄)₂·15H₂O forms, followed by a mixture of Mg₂KH(PO₄)₂·15H₂O and K-struvite. At Mg/P ratios higher than 1.00, K-struvite is the stable hydration product, alongside unreacted magnesium oxide (MgO). osti.gov
Similarly, in magnesium ammonium (B1175870) phosphate cement (MAPC) systems, thermodynamic modeling reveals that at 25°C and 0.1 MPa, the hydration products can include (NH₄)₂Mg(PO₄)₂·4H₂O, MgHPO₄·3H₂O, and magnesium ammonium phosphate hexahydrate (MgNH₄PO₄·6H₂O or struvite). researchgate.net The latter two are often intermediate products that can transform into struvite as the Mg/P ratio increases. researchgate.net
The influence of temperature on the phase assemblage is another critical aspect that can be investigated through thermodynamic modeling. For MAPC, modeling has shown that as the temperature rises, the stability of certain hydrates changes. For example, MgNH₄PO₄·6H₂O may not form above a certain temperature, with other phases like (NH₄)₂Mg(HPO₄)₂·4H₂O and MgHPO₄·3H₂O becoming more favorable. researchgate.net
Predicted Hydration Products in MKPC Systems at 25°C and 0.1 MPa
| Mg/P Ratio | Predicted Hydration Products |
|---|---|
| < 0.64 | MgHPO₄·3H₂O |
| 0.64 - 0.67 | MgHPO₄·3H₂O and Mg₂KH(PO₄)₂·15H₂O |
| 0.67 - 1.00 | Mg₂KH(PO₄)₂·15H₂O and KMgPO₄·6H₂O |
| > 1.00 | KMgPO₄·6H₂O and unreacted MgO |
Data sourced from: osti.gov
Atomistic Simulations (e.g., Molecular Dynamics, Density Functional Theory) for Structure-Property Relationships
Atomistic simulations, including Molecular Dynamics (MD) and Density Functional Theory (DFT), provide a molecular-level understanding of the structure and properties of magnesium phosphate hydrates. These methods are crucial for elucidating the mechanisms that govern the material's performance and durability. rsc.orgsemanticscholar.org
Molecular Dynamics (MD) simulations are particularly useful for studying the dynamic behavior of these systems. For instance, MD has been used to investigate the structure and dynamics of magnesium potassium phosphate hexahydrate (MKP), the primary hydration product of MKPC. rsc.orgsemanticscholar.org These simulations can reveal how water molecules and ions interact with the MKP crystal surface, which is fundamental to understanding the material's durability, especially in aggressive environments like sodium chloride solutions. rsc.orgrsc.org
Research using MD simulations has shown that a significant number of water molecules are adsorbed onto the MKP crystal surface through hydrogen bonds and Coulombic interactions. rsc.orgrsc.org The simulations have also shed light on the transport of water and ions within the nanochannels of the MKP structure, which directly influences the mechanical properties and durability of the cement. rsc.orgrsc.org The ClayFF force field has been successfully applied in these simulations to model the interactions within the mineral-solution interface. rsc.org
Key Findings from Molecular Dynamics Simulations of MKP
| Finding | Implication | Source |
|---|---|---|
| Adsorption of water molecules on the MKP surface via hydrogen bonds and Coulomb interactions. | Explains the hydrophilic nature of the crystal surfaces. | rsc.orgrsc.org |
| Adsorption of sodium ions at the MKP interface and desorption of some potassium ions. | Indicates a mechanism for ion exchange and potential degradation in saline environments. | rsc.org |
| Instability of the K-Os bond due to attack by water and ions. | Explains the decline in performance of MPC in sodium chloride solutions at a molecular level. | rsc.org |
Density Functional Theory (DFT) calculations offer a quantum mechanical approach to understanding the electronic structure and bonding within magnesium phosphate compounds. DFT has been employed to calculate NMR parameters for various magnesium phosphate compounds, which can then be compared with experimental solid-state NMR data to provide unambiguous assignments of NMR resonances. researchgate.net This is particularly valuable for complex phosphate compounds where experimental interpretation can be challenging. researchgate.net
DFT studies have also been used to investigate the effects of substitutions and vacancies within the crystal structure. academie-sciences.fr For example, in the context of the solidification/stabilization of heavy metals like zinc in MKPC, DFT calculations have shown that Zn²⁺ has a lower binding energy in the MgKPO₄·6H₂O structure compared to Mg²⁺, which can delay the formation of the main hydration product. researchgate.netnih.gov These calculations provide fundamental insights into how dopants and impurities can influence the structure and properties of the final material.
Predictive Models for Reaction Kinetics and Material Performance
Predictive models for the reaction kinetics and material performance of magnesium phosphate hydrates are essential for optimizing their formulation and application. The hydration of MPC is a rapid acid-base reaction, and understanding its kinetics is key to controlling properties like setting time and early strength development. researchgate.netcas.czfrontiersin.org
The hydration process of MPC can be divided into distinct periods: an initial dissolution of MgO, the growth of hydrated magnesium ions (Mg(H₂O)₆²⁺), an accelerated growth of the primary hydration product (e.g., MKP), followed by a deceleration and stabilization period. researchgate.net The kinetics of this reaction are influenced by several factors, including the reactivity of the magnesia, the Mg/P ratio, and the presence of retarders like borax (B76245). frontiersin.orgnih.gov
While thermodynamic models predict the final equilibrium state, kinetic models are needed to describe the rate at which this equilibrium is approached. Researchers have developed models that consider the degree of reaction and its relationship with the evolution of porosity and pore structure. cityu.edu.hk These models often take into account the initial composition (Mg/P and water-to-binder ratios) and the molar densities of the reactants and products. cityu.edu.hk
Furthermore, machine learning approaches are emerging as a powerful tool for predicting the performance of MPC. researchgate.net By training models on experimental data, it is possible to predict properties like compressive strength based on the mix proportions and other influencing factors. These predictive models can significantly reduce the need for extensive experimental work and accelerate the development of new MPC formulations with desired properties.
Stages of Magnesium Phosphate Cement Hydration
| Stage | Description | Source |
|---|---|---|
| Initiation | Excitation of the reaction in an acidic environment. | researchgate.net |
| Dissolution of MgO | Magnesium oxide dissolves in the acidic solution. | researchgate.net |
| Growth of Mg(H₂O)₆²⁺ | Formation of hydrated magnesium ions. | researchgate.net |
| Accelerating growth of MKP | Rapid crystallization and interconnection of the main hydration product, leading to rapid strength gain. | researchgate.net |
| Decelerating growth and stable period of MKP | Slower growth rate as the integrity of the interconnected crystallites develops. | researchgate.net |
Concluding Remarks and Future Research Perspectives
Synthesis and Structural Control Challenges in Magnesium Phosphate (B84403) Hydrate (B1144303) Research
The synthesis of magnesium phosphate hydrates with precisely controlled properties remains a significant scientific challenge. The ability to selectively form specific hydrated phases, such as newberyite (MgHPO₄·3H₂O), struvite (MgNH₄PO₄·6H₂O), or cattiite (Mg₃(PO₄)₂·22H₂O), is complicated by the high sensitivity of the synthesis process to a variety of factors. amegroups.orgmdpi.com These factors include pH, temperature, reactant concentrations, and the choice of precursors, all of which influence the final crystal structure, degree of hydration, and morphology. amegroups.org
One of the primary hurdles is the inherent instability of some magnesium phosphate nanostructures in aqueous solutions, which complicates their synthesis and processing. cambridge.org Researchers are actively exploring various methods to gain better control over these parameters. Conventional techniques like solution precipitation are being refined, while newer methods such as microwave-assisted hydrothermal synthesis are being developed to produce materials like nanosheets in a rapid and controlled manner. cambridge.org Another innovative approach involves the template-free, low-temperature thermal decomposition of a crystalline struvite precursor to create mesoporous magnesium phosphate with a high surface area and a well-defined pore structure. nih.govmdpi.com
Controlling the stoichiometry and the nature of the starting materials and precipitating agents is crucial, as these factors determine whether the final calcined product is a magnesium pyrophosphate or an orthophosphate. mdpi.com The development of organically templated layered magnesium phosphates represents another frontier, where organic molecules are used to direct the formation of complex, sheet-like inorganic structures. nih.gov Overcoming these synthesis and control challenges is fundamental to producing magnesium phosphate hydrates with the consistent and tailored properties required for advanced applications.
Table 1: Synthesis Methods and Structural Outcomes for Magnesium Phosphate Hydrates
| Synthesis Method | Precursors | Key Parameters | Resulting Phase/Structure | Reference(s) |
| Solution Precipitation | MgCl₂·6H₂O, (NH₄)₂HPO₄ | pH, Reactant Ratio | Newberyite (MgHPO₄·3H₂O), Struvite (MgNH₄PO₄·6H₂O), Cattiite (Mg₃(PO₄)₂·22H₂O) | amegroups.orgmdpi.com |
| Microwave-Assisted Hydrothermal | MgCl₂·6H₂O, NaH₂PO₄·2H₂O, NaOH | Temperature (120-180°C), pH (7-10) | Magnesium phosphate hydrate nanosheets (~10 nm thick) | cambridge.org |
| Thermal Decomposition | Struvite (MgNH₄PO₄·6H₂O) | Temperature (70–250°C) | Mesoporous amorphous Mg-phosphate (2-5 nm pores) | nih.govmdpi.com |
| Hydrothermal Synthesis | Magnesium source, Phosphate source, Piperazine | Temperature | Organically templated layered magnesium phosphate | nih.gov |
Advancements in Tailoring Biological Interactions and Degradation Kinetics for Biomedical Applications
In the biomedical field, particularly for bone regeneration, the performance of magnesium phosphate hydrates is dictated by their interaction with biological systems and their degradation rate. A key objective is to synchronize the material's degradation with the pace of new bone formation. mdpi.com Magnesium phosphates are promising alternatives to more traditional calcium phosphates due to their excellent biocompatibility and, critically, their higher and more tunable solubility. rsc.orgnih.govmdpi.com
Significant progress is being made in tailoring these properties through several advanced strategies:
Ionic Doping: The incorporation of trace elements found in natural bone is an effective way to modify the material's behavior. Doping with ions such as strontium (Sr²⁺), zinc (Zn²⁺), or silicon (Si⁴⁺) can alter the sintering kinetics, density, and grain size, which in turn provides control over the degradation rate. cambridge.orgrsc.orgmdpi.com For instance, silicon doping has been shown to reduce the degradation rate of magnesium phosphate ceramics, with the controlled release of Si⁴⁺ and Mg²⁺ ions stimulating osteogenesis. cambridge.org Similarly, zinc doping can enhance antibacterial properties and promote the differentiation of mesenchymal stem cells into bone cells. mdpi.commdpi.com
Composite Formation: Combining magnesium phosphate with polymers is another powerful strategy. Creating composites with biodegradable polymers like polycaprolactone (B3415563) (PCL) allows for the fabrication of scaffolds where the degradation rate can be tuned by adjusting the polymer-to-ceramic ratio. researchgate.net Incorporating magnesium phosphate cement (MPC) into hydrogels, such as those made from methacrylated gelatin (GelMA) and carboxymethyl chitosan (B1678972) (CMCS), improves mechanical properties and facilitates the sustained release of magnesium ions to promote bone and vascular tissue growth. mdpi.com
Surface Modification: The surface of a biomaterial is what the body interacts with first. Applying functional coatings is a key method for enhancing biocompatibility and controlling degradation. A lyophilized chondroitin (B13769445) sulfate (B86663) (CS) coating on MPCs has been shown to mediate the release of Mg²⁺, improve cell adhesion, and promote both osteogenesis and angiogenesis. nih.gov Other surface treatments, like phosphorylation with phytic acid, can improve corrosion resistance and cytocompatibility. nih.gov
Structural and Morphological Control: The physical form of the implant plays a crucial role. Fabricating materials with specific morphologies, such as two-dimensional nanosheets, can create highly thixotropic gels that are injectable and have been shown to up-regulate bone formation. amegroups.org Creating porous 3D scaffolds and embedding them with microspheres containing other bioactive materials, like hydroxyapatite (B223615), can create multifunctional systems for controlled protein delivery and guided bone regeneration. nih.gov
These advancements are moving the field beyond monolithic materials toward sophisticated, multi-component systems designed for specific therapeutic outcomes.
Table 2: Strategies for Tailoring Bio-functionality of Magnesium Phosphate Hydrates
| Strategy | Method / Additive | Effect | Desired Outcome | Reference(s) |
| Ionic Doping | Silicon (Si⁴⁺), Zinc (Zn²⁺), Strontium (Sr²⁺) | Alters degradation kinetics, enhances cellular response | Controlled degradation, enhanced osteogenesis, antibacterial properties | cambridge.orgrsc.orgmdpi.com |
| Composite Formation | Polycaprolactone (PCL), GelMA/CMCS Hydrogels | Improves mechanical properties, tunes degradation | Scaffolds with tailored resorption rates, sustained ion release | mdpi.comresearchgate.net |
| Surface Modification | Chondroitin Sulfate (CS) Coating, Phytic Acid | Mediates ion release, improves cell adhesion | Controlled degradation, enhanced biocompatibility and angiogenesis | nih.govnih.gov |
| Morphological Control | Nanosheets, Porous Scaffolds with Microspheres | Creates injectable gels, enables drug delivery | Minimally invasive application, multifunctional implants | amegroups.orgnih.gov |
Innovations in Magnesium Phosphate Cement Technology and Durability
Magnesium phosphate cements (MPCs) are formed through an acid-base reaction between magnesium oxide (MgO) and a soluble phosphate, which hardens at ambient temperatures through the formation of hydrated phases like struvite. mdpi.comfrontiersin.org These cements have garnered interest for both biomedical and civil engineering applications due to their rapid setting, high early strength, and good bonding properties. frontiersin.orgbiomat-trans.com However, challenges related to their very fast reaction times and long-term durability, particularly water resistance, have spurred significant innovation.
A primary focus of research has been controlling the setting reaction to allow for practical working times. The use of retarders is a key innovation. Borax (B76245) is a commonly used retarder, but recent work has focused on composite retarders, such as mixtures of borax, disodium (B8443419) hydrogen phosphate, and chlorides, which can predictably control the setting time from minutes to several hours. mdpi.combiomat-trans.com These composites can also modify the hydration heat release, reducing the intense initial peak and improving the microstructure of the hardened cement. mdpi.com
Improving the durability and performance of MPCs is another major research thrust. The incorporation of additives and supplementary cementitious materials is a common strategy.
Polymers: Adding polymers like chondroitin sulfate or carboxymethyl chitosan can improve water resistance by interacting with the surface of the hydration products, thereby inhibiting their contact with water and slowing phosphate precipitation. mdpi.com
Mineral Admixtures: The inclusion of materials like fly ash or silica (B1680970) fume can enhance the compressive strength and water resistance of MPC mortars. frontiersin.org Limestone powder has also been shown to improve the water stability of MPC-based materials. frontiersin.org
Advanced modeling techniques are also being employed to better understand and predict cement behavior. Thermodynamic modeling helps to elucidate the influence of the magnesium-to-phosphorus (M/P) molar ratio and water-to-binder (W/B) ratio on the formation of hydration products and the final porosity of the cement paste. researchgate.net Such models show that a lower M/P ratio is generally beneficial for the formation of the main hydration product, K-struvite. researchgate.netscielo.org.co These innovations are crucial for transitioning MPCs from laboratory curiosities to reliable, high-performance materials for a range of applications.
Emerging Research Areas and Interdisciplinary Opportunities
The unique properties of magnesium phosphate hydrates are opening up new research avenues and fostering interdisciplinary collaborations that extend beyond their traditional applications. The inherent biocompatibility and resorbability of these materials make them prime candidates for more sophisticated biomedical roles.
One of the most promising emerging areas is in drug and protein delivery . The development of mesoporous magnesium phosphate with a high surface area and uniform pore structure creates an ideal platform for loading and controllably releasing therapeutic agents. nih.govmdpi.com For example, this compound nanosheets have demonstrated a high capacity for adsorbing proteins and for loading and releasing anticancer drugs. cambridge.org This functionality positions them as potential vehicles for localized chemotherapy or for delivering growth factors to promote tissue regeneration.
In the realm of environmental and civil engineering, MPCs are being explored for hazardous and radioactive waste immobilization . frontiersin.orgbiomat-trans.com Their rapid setting and ability to form a dense, stable matrix make them suitable for encapsulating and containing contaminants, preventing their leaching into the environment. Furthermore, there is growing interest in developing more sustainable cement technologies . This includes using industrial by-products or magnesium-rich wastes as precursors for MPCs and exploring novel curing methods, such as CO₂ reactor-curing, to enhance early-strength development. nih.gov
The versatility of MPC formulations also makes them suitable for advanced manufacturing techniques like 3D printing . biomat-trans.com The ability to create custom-shaped, patient-specific bone implants or complex architectural components through additive manufacturing represents a significant technological leap. These emerging applications highlight the vast interdisciplinary potential of magnesium phosphate hydrates, bridging materials science with medicine, environmental science, and advanced manufacturing.
Q & A
Q. What synthesis methods are commonly used for magnesium phosphate hydrate, and how do they affect material properties?
this compound (MPH) can be synthesized via multiple methods, each influencing crystallinity, morphology, and application suitability:
- Microwave-assisted hydrothermal synthesis produces nanosheets with high biocompatibility for drug delivery. This method is rapid (minutes to hours), surfactant-free, and yields uniform nanosheets ideal for biomedical applications .
- Precipitation methods involve reacting magnesium salts with phosphate sources under controlled pH, leading to hydrated phases. For example, phosphate adsorption by magnesium iron hydroxycarbonate precipitates MPH, which can be analyzed via XRD and FT-IR .
- Hydration in cement systems : MPH forms in magnesium phosphate cement (MPC) through acid-base reactions between MgO and phosphate salts. Fly ash additives reduce shrinkage and enhance compressive strength via chemical bonding and particle filling, validated by SEM and XCT scanning .
Q. How is the crystal structure of this compound characterized?
Structural characterization employs:
- X-ray diffraction (XRD) to identify crystalline phases and lattice parameters. For example, MPH in cement systems shows distinct diffraction peaks corresponding to hydrated magnesium phosphate phases .
- Raman spectroscopy detects innersphere interactions between magnesium hydrate and phosphate backbones. A peak near 322 cm⁻¹ corresponds to Mg²⁺(H₂O)ₓ complexes bound to phosphate non-bridging oxygens, confirmed by isotopic (D₂O, H₂¹⁸O) shifts .
- Solid-state NMR (e.g., ³¹P MAS NMR) distinguishes phosphate environments in precipitated MPH, resolving differences between adsorbed and crystalline phases .
Q. What are the primary applications of this compound in biomedicine?
MPH is explored for:
- Drug delivery : Nanosheets synthesized via microwave-assisted methods exhibit high docetaxel loading capacity (≥80%) and pH-responsive release, damaging tumor cells in vitro .
- Protein adsorption : MPH nanosheets adsorb hemoglobin (Hb) with high efficiency (~90% capacity), attributed to their large surface area and electrostatic interactions .
- Biocompatibility : MPH promotes osteoblast adhesion and spreading, making it suitable for bone regeneration scaffolds .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reaction mechanisms involving this compound?
Density functional theory (DFT) clarifies:
- Catalytic hydrosilylation : The Mg–H/C=C insertion mechanism in terminal alkenes involves a dinuclear Mg hydride complex. The initial insertion step (ΔH = -14.1 kcal/mol) is exothermic, with a 15.1 kcal/mol barrier for subsequent alkene insertion, favoring anti-Markovnikov products .
- Monomer vs. dimer pathways : DFT calculations show mononuclear Mg hydrides are kinetically favored over dimeric species due to lower activation barriers (e.g., 15.1 vs. 29.2 kcal/mol) .
- Thermodynamic stability : Hydration energies and phase transitions (e.g., amorphous to crystalline MPH) are modeled to predict stability under varying humidity .
Q. What contradictions exist in structural data for this compound, and how are they resolved?
Discrepancies arise in:
- Hydration states : MPH exists as trihydrate (MgHPO₄·3H₂O), pentahydrate (Mg₃(PO₄)₂·5H₂O), or amorphous phases depending on synthesis conditions. XRD and TGA differentiate these via mass loss profiles and lattice parameter comparisons .
- Adsorption vs. precipitation : Phosphate removal by magnesium iron hydroxycarbonate may involve MPH precipitation or surface adsorption. Solid-state ³¹P NMR and HRTEM distinguish crystalline MPH from adsorbed HPO₄²⁻ .
- Biological vs. synthetic phases : Natural bone minerals (e.g., tricalcium phosphate hydrate) are structurally distinct from synthetic MPH, requiring combined XRD and spectroscopic validation .
Q. How does this compound mediate catalytic processes like alkene hydrosilylation?
MPH-derived Mg hydrides catalyze anti-Markovnikov hydrosilylation via:
- Mg–H/C=C insertion : Terminal alkenes (e.g., 1-hexene) insert into Mg–H bonds, forming alkyl-Mg intermediates. Subsequent Si–H/Mg–C metathesis with PhSiH₃ yields organosilanes .
- Steric effects : Bulky substrates (e.g., 3,3-dimethyl-1-butene) require prolonged reaction times (30 days) due to hindered Mg–H activation .
- DFT-guided optimization : Computed activation barriers (e.g., 15.1 kcal/mol) inform catalyst design, enhancing turnover frequencies for industrial applications .
Methodological Tables
Q. Table 1: Comparison of Synthesis Methods for MPH
Q. Table 2: Analytical Techniques for MPH Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
